Methyl 5-bromovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVVJKCSZXAIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063907 | |
| Record name | Methyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-83-1 | |
| Record name | Methyl 5-bromopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-bromovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 5-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 5-Bromovalerate from 5-Bromovaleric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 5-bromovalerate from 5-bromovaleric acid, a key chemical transformation in organic synthesis and drug development.[1] This document details the prevalent synthetic methodologies, experimental protocols, and analytical characterization of the final product.
Introduction
This compound is a valuable bifunctional molecule featuring both an ester and an alkyl bromide, making it a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis from 5-bromovaleric acid is a fundamental esterification reaction. This guide will focus on the most common and effective methods for this conversion.
Synthetic Methodologies
The primary method for the synthesis of this compound from 5-bromovaleric acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727). Alternative methods include the use of reagents like thionyl chloride to first form the acyl chloride, which then reacts with methanol.
Fischer Esterification
Fischer esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3][4] To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is commonly used.
Acyl Chloride Formation followed by Esterification
An alternative route involves the conversion of 5-bromovaleric acid to its more reactive acyl chloride derivative using a reagent such as thionyl chloride (SOCl₂).[5] The resulting 5-bromovaleroyl chloride is then reacted with methanol to yield the desired ester. This method is often faster and not reversible but involves harsher reagents.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Table 1: Physical and Chemical Properties | |
| Compound | 5-Bromovaleric Acid |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 39-41 °C |
| Boiling Point | 142-145 °C at 15 mmHg |
| Compound | This compound |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 203-205 °C |
| Density | 1.363 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.463[6] |
| Table 2: Comparison of Synthetic Protocols | |||||
| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield |
| Flow Synthesis | HO-SAS | Methanol | 30 min | 110 °C | 99%[7] |
| Fischer Esterification (Typical) | Conc. H₂SO₄ | Methanol | 30 min - 1 hr | Reflux | High |
| Acyl Chloride Formation | Thionyl Chloride | None (neat) | 3 hr | Reflux | High |
Experimental Protocols
Protocol 1: Flow Synthesis of this compound
This protocol is adapted from a literature procedure and offers high yield and short reaction times.[7]
Materials:
-
5-Bromovaleric acid (2.01 g, 11.1 mmol)
-
Methanol (10 mL)
-
HO-SAS catalyst (334 mg)
-
n-Decane (internal standard for GC analysis)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Syringe pump
-
Stainless steel column (4.0 mm ID x 50 mm length)
-
Oil bath
-
Back pressure regulator
-
Rotary evaporator
-
Fast column chromatography setup
Procedure:
-
Dissolve 5-bromovaleric acid (2.01 g, 11.1 mmol) in methanol (10 mL).
-
Pack a stainless steel column with HO-SAS catalyst (334 mg).
-
Immerse the column in an oil bath preheated to 110 °C.
-
Pump the methanol solution of 5-bromovaleric acid through the column at a flow rate of 0.177 mL/min using a syringe pump.
-
Maintain a back pressure of 75 psi.
-
Discard the initial fraction collected during the first 10 minutes.
-
Collect the reaction mixture for 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Purify the crude product by fast column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (5:1) eluent.
-
The final product, this compound, is obtained as a clear liquid (Yield: 99%).[7]
Protocol 2: Fischer Esterification of 5-Bromovaleric Acid (Batch Process)
This is a general laboratory procedure for Fischer esterification.
Materials:
-
5-Bromovaleric acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromovaleric acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 15 mL methanol solution).[8]
-
Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.[9]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Fischer Esterification.
Caption: Experimental Workflow for Fischer Esterification.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 3.41 (t, 2H, -CH₂Br)
-
δ 2.35 (t, 2H, -CH₂COOCH₃)
-
δ 1.93-1.80 (m, 2H, -CH₂CH₂Br)
-
δ 1.78-1.68 (m, 2H, -CH₂CH₂COOCH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 173.5 (C=O)
-
δ 51.6 (-OCH₃)
-
δ 33.8 (-CH₂Br)
-
δ 33.0 (-CH₂COOCH₃)
-
δ 31.9 (-CH₂CH₂Br)
-
δ 23.9 (-CH₂CH₂COOCH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands:[10]
-
Strong C=O stretch: ~1740 cm⁻¹ (characteristic of an ester)
-
C-O stretch: ~1200-1150 cm⁻¹
-
C-H stretch (sp³): ~2950-2850 cm⁻¹[11]
-
C-Br stretch: ~650-550 cm⁻¹[11]
Conclusion
This guide has provided a detailed overview of the synthesis of this compound from 5-bromovaleric acid, primarily through Fischer esterification. The presented protocols, quantitative data, and analytical information offer a solid foundation for researchers and professionals in the field of organic and medicinal chemistry. The choice between a flow synthesis and a traditional batch process will depend on the available equipment and desired scale of the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-溴戊酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 5454-83-1 [m.chemicalbook.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to Methyl 5-bromovalerate: Chemical Properties and Reactivity
Introduction
Methyl 5-bromovalerate, also known as methyl 5-bromopentanoate, is a bifunctional organic compound featuring both a methyl ester and a terminal alkyl bromide.[1] This structure makes it a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures, the introduction of specific functional groups, and the synthesis of cyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols for professionals in research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless to brown liquid under standard conditions.[3][4] Its physical and chemical characteristics are crucial for designing reactions and ensuring process safety.[3] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 5454-83-1 | [1][5][6] |
| Molecular Formula | C₆H₁₁BrO₂ | [3][4][5] |
| Molecular Weight | 195.05 g/mol | [3][6][] |
| Appearance | Clear, colorless to pink/brown liquid | [3][4] |
| Density | 1.363 g/mL at 25 °C | [3][6][8] |
| Boiling Point | 79-80 °C at 4-5.33 hPa (mmHg) | [3][4] |
| 188.2 °C at 760 mmHg | [] | |
| Refractive Index | n20/D 1.463 | [6][8] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [6] |
| Solubility | Slightly soluble in water | [8] |
| InChI Key | RAVVJKCSZXAIQP-UHFFFAOYSA-N | [5][6][] |
| SMILES | COC(=O)CCCCBr | [5][6] |
Chemical Reactivity
The synthetic utility of this compound stems from its two distinct reactive sites: the electrophilic carbon of the alkyl bromide and the carbonyl carbon of the methyl ester.[1] This allows for sequential or one-pot reactions to build molecular complexity. It is generally stable under normal temperatures and pressures but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4]
Nucleophilic Substitution Reactions
The primary alkyl bromide moiety is an excellent electrophile for Sₙ2 reactions.[9] A wide variety of nucleophiles can displace the bromide ion, which serves as a good leaving group, to form a new carbon-nucleophile bond.[9]
-
Reaction with Amines (N-Alkylation): Primary and secondary amines readily react with this compound to form N-alkylated products.[10][11] The reaction proceeds via an Sₙ2 mechanism where the amine's lone pair of electrons attacks the carbon bearing the bromine.[12] This reaction is fundamental in synthesizing more complex amines and, notably, in intramolecular cyclization to form lactams, such as piperidone derivatives.[13]
-
Reaction with Carboxylates: Carboxylate salts can act as nucleophiles to displace the bromide, forming a new ester linkage. This provides a route to synthesize molecules with two ester functionalities. The reaction of methyl esters with lithium iodide in DMF can also cleave the methyl ester to yield a carboxylate ion.[14]
-
Reaction with Cyanide: The bromide can be displaced by a cyanide ion (e.g., from NaCN) to form methyl 5-cyanovalerate.[15] This introduces a nitrile group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Grignard Reagent Formation
The alkyl bromide can react with magnesium metal in an ether solvent to form a Grignard reagent. This transformation inverts the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile. The resulting organometallic compound can then react with various electrophiles, such as aldehydes, ketones, or esters, to form new carbon-carbon bonds.[1][16] Care must be taken to protect the ester group or use reaction conditions that favor Grignard formation over reaction with the ester.
Reactions at the Ester Group
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-bromovaleric acid) under either acidic or basic (saponification) conditions.[1] This reaction is fundamental for converting the ester into a different functional group while preserving the alkyl bromide for subsequent reactions.
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester.
Experimental Protocols
Detailed methodologies are critical for reproducible results in a laboratory setting. Below are protocols for the synthesis of this compound and a representative reaction utilizing it.
Protocol 1: Esterification of 5-Bromovaleric Acid
This method describes the synthesis of this compound from its corresponding carboxylic acid using a continuous flow system.
-
Materials and Reagents:
-
5-Bromovaleric acid (10.0 mmol, 2.01 g)[8]
-
Methanol (10 mL)[8]
-
Solid acid catalyst (e.g., HO-SAS, 334 mg)[8]
-
n-Decane (internal standard for GC analysis)
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
-
Syringe pump, stainless steel column, back pressure regulator, oil bath.
-
-
Procedure:
-
Dissolve 5-bromovaleric acid (2.01 g) in methanol (10 mL).[8]
-
Transfer the solution to a syringe and mount it on a syringe pump.
-
Pump the solution at a flow rate of 0.177 mL/min into a stainless steel column packed with the solid acid catalyst.[8]
-
Maintain the column temperature at 110°C using an oil bath and set the back pressure regulator to 75 psi.[8]
-
Discard the initial fraction collected during the first 10 minutes.
-
Collect the reaction mixture for the next 30 minutes. A small aliquot can be taken after 10 minutes, mixed with n-decane, and analyzed by Gas Chromatography (GC) to monitor conversion.[8]
-
Remove the solvent from the collected fraction by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (5:1) eluent to yield pure this compound.[8]
-
Protocol 2: Hunsdiecker-type Synthesis of this compound
This procedure outlines a classic method for preparing ω-bromo esters from the silver salt of a mono-ester of a dicarboxylic acid.[17]
-
Materials and Reagents:
-
Methyl hydrogen adipate (B1204190) (0.5 mole, 80 g)
-
Potassium hydroxide (B78521) (0.5 mole, 33 g)
-
Silver nitrate (B79036) (0.5 mole, 85 g)
-
Methanol
-
Dry Carbon Tetrachloride (350 mL)
-
Dry Bromine (0.73 mole, 117 g)
-
10% Sodium Carbonate solution
-
-
Procedure:
-
Preparation of Silver Salt: Dissolve potassium hydroxide in 1.5 L of water and add methyl hydrogen adipate with stirring. To this, rapidly add a solution of silver nitrate in 1 L of water. Collect the precipitated methyl silver adipate by filtration, wash with methanol, and dry at 50-60°C.[17]
-
Bromination: Suspend the dry silver salt in 350 mL of dry carbon tetrachloride in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.[17]
-
Add dry bromine dropwise over 30-40 minutes. The reaction is vigorous and may require occasional cooling.[17]
-
After the addition is complete, heat the mixture on a steam bath for 1 hour.[17]
-
Work-up: Filter the mixture to remove silver bromide, washing the solid with warm carbon tetrachloride. Wash the combined filtrate with 10% sodium carbonate solution and then dry it over an anhydrous drying agent.
-
Purification: Remove the solvent by distillation and purify the residual oil by vacuum distillation to obtain this compound.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 5454-83-1 [sigmaaldrich.com]
- 8. This compound | 5454-83-1 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. homework.study.com [homework.study.com]
- 15. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromovalerate. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and development settings. This document outlines the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecule's structure and proton environments.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by five distinct signals corresponding to the different proton environments in the molecule. Due to the unavailability of a complete, experimentally verified dataset with coupling constants and multiplicities, the following data is based on established prediction models. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| a (-OCH₃) | ~ 3.67 | Singlet (s) | 3H | - |
| b (-CH₂-Br) | ~ 3.41 | Triplet (t) | 2H | ~ 6.7 |
| c (-CH₂-C=O) | ~ 2.35 | Triplet (t) | 2H | ~ 7.3 |
| d (-CH₂-CH₂-C=O) | ~ 1.90 | Quintet | 2H | ~ 7.0 |
| e (-CH₂-CH₂-Br) | ~ 1.78 | Quintet | 2H | ~ 7.0 |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general methodology for the acquisition of a ¹H NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), to dissolve the sample. The deuterium (B1214612) nucleus is not observed in the ¹H NMR spectrum, thus preventing a large solvent signal from obscuring the analyte signals.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.
-
Shimming: The homogeneity of the magnetic field is optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) are acquired and averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is set between scans to allow the nuclei to return to their equilibrium state.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.
-
Visualization of this compound Structure and ¹H NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound and the assignment of each proton environment to its corresponding signal in the ¹H NMR spectrum.
Caption: Structure of this compound with proton assignments.
Interpreting the IR spectrum of Methyl 5-bromovalerate
An In-depth Technical Guide to Interpreting the Infrared (IR) Spectrum of Methyl 5-bromovalerate
Introduction
This compound (CAS No: 5454-83-1) is a bifunctional organic compound featuring both an ester and an alkyl bromide functional group.[1][2] This structure makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed interpretation of the IR spectrum of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Key Functional Groups
The chemical structure of this compound, with the molecular formula C₆H₁₁BrO₂, consists of a five-carbon valerate (B167501) backbone with a methyl ester group at one end and a bromine atom at the other. The key functional groups that produce characteristic signals in an IR spectrum are:
-
Ester Group (-COOCH₃) : This group gives rise to two distinct and strong absorption bands: a carbonyl (C=O) stretch and carbon-oxygen (C-O) stretches.
-
Alkyl Halide (-CH₂Br) : The carbon-bromine bond (C-Br) has a characteristic stretching vibration in the fingerprint region of the spectrum.
-
Alkyl Chain (-CH₂-) : The aliphatic C-H bonds will show stretching and bending vibrations.
Data Presentation: Characteristic IR Absorption Bands
The expected IR absorption frequencies for this compound are summarized in the table below. These values are based on standard correlation tables for the respective functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 3000-2850 | Medium-Strong |
| Ester C=O | Carbonyl Stretch | 1750-1735 | Strong |
| Alkyl C-H | Bend (Scissoring) | 1470-1450 | Medium |
| -CH₂X (X=Br) | C-H Wag | 1300-1150 | Medium |
| Ester C-O | Asymmetric Stretch | 1300-1000 | Strong |
| Alkyl Halide C-Br | Stretch | 690-515 | Strong |
Interpretation of the IR Spectrum
A typical IR spectrum of this compound will be dominated by a few very strong peaks that confirm its structure.
-
C-H Stretching Region (3000-2850 cm⁻¹) : The presence of sp³-hybridized carbons in the alkyl chain and the methyl group results in absorption bands in this region.[5]
-
Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹) : A very strong and sharp absorption peak will be observed in this range, which is highly characteristic of the carbonyl group in an aliphatic ester.[4][5][8] Its high intensity is due to the large change in dipole moment during the vibration.[8]
-
Fingerprint Region (< 1500 cm⁻¹) : This region contains a wealth of information, including bending vibrations and stretches from single bonds.
-
C-H Bending : Medium intensity peaks around 1470-1450 cm⁻¹ correspond to the scissoring or bending vibrations of the CH₂ groups.[5]
-
C-O Stretching : The ester group is further confirmed by strong, distinct peaks in the 1300-1000 cm⁻¹ range, corresponding to the C-O single bond stretches.[4][9]
-
-CH₂Br Wagging : A notable peak between 1300-1150 cm⁻¹ can be attributed to the wagging vibration of the CH₂ group attached to the bromine atom.[3][5][6]
-
C-Br Stretching : A strong absorption band in the lower frequency range of 690-515 cm⁻¹ confirms the presence of the carbon-bromine bond.[3][7][10] The position of this peak can sometimes be outside the range of standard NaCl optics but is readily observed with KBr or ATR techniques.[10]
-
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the procedure for obtaining a high-quality FTIR spectrum of a neat (undiluted) liquid sample like this compound using the transmission method with salt plates.
5.1 Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Gloves
-
Cleaning solvent (e.g., anhydrous acetone (B3395972) or isopropanol)
-
Kimwipes or other soft, lint-free tissue
-
Desiccator for storing salt plates
5.2 Procedure
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum : Open the sample compartment. With no sample in the beam path, acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[11]
-
Sample Preparation :
-
Retrieve two clean, dry salt plates from a desiccator.[12] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[12]
-
Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[12][13]
-
Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[11][12] Avoid creating air bubbles.
-
-
Data Acquisition :
-
Place the assembled salt plates ("sandwich") into the sample holder in the spectrometer's sample compartment.[12]
-
Close the compartment lid and initiate the sample scan using the instrument's software. To improve the signal-to-noise ratio, it is common practice to co-add multiple scans (e.g., 16 or 32).[14]
-
The typical spectral range for analysis is 4000 to 400 cm⁻¹.[14]
-
-
Data Processing and Analysis :
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks on the spectrum with their corresponding wavenumbers.
-
Compare the observed peaks with the expected values in the data table to confirm the presence of the key functional groups.
-
-
Clean-up :
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical connections for spectral interpretation.
Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.
Caption: Correlation of functional groups in this compound to IR frequencies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 11. homework.study.com [homework.study.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Stability and Proper Storage of Methyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-bromovalerate (CAS No. 5454-83-1). Understanding the chemical stability of this bifunctional reagent, which contains both a methyl ester and a primary alkyl bromide, is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1]
Chemical Profile and Intrinsic Stability
This compound is a clear, colorless to pink or brown liquid that is stable under normal temperatures and pressures.[2][3] Its reactivity is primarily dictated by the two functional groups: the methyl ester, which is susceptible to hydrolysis, and the alkyl bromide, which can undergo nucleophilic substitution and elimination reactions. The presence of these two groups makes the molecule a versatile synthetic intermediate.[1]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol [4][5] |
| Boiling Point | 79-80 °C at 5.33 hPa[2][3] |
| Density | 1.363 g/mL at 25 °C[4][5][6] |
| Refractive Index | n20/D 1.463[4][5] |
| Solubility | Slightly soluble in water.[6][7] |
Factors Influencing Stability and Degradation Pathways
The stability of this compound is influenced by several external factors, including temperature, light, and the presence of moisture or other reactive chemicals.
Incompatible Substances:
It is crucial to avoid contact with the following substances to prevent degradation and potentially hazardous reactions:
-
Acids and Bases: Can catalyze the hydrolysis of the ester functionality.[2][3]
-
Oxidizing Agents: Can potentially lead to decomposition.[2][3]
Degradation Pathways
The primary degradation pathways for this compound involve hydrolysis of the ester and reactions of the alkyl bromide.
Proper Storage and Handling
Proper storage is essential to maintain the integrity and purity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][8] Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |
| Container | Store in a tightly closed, light-resistant container, such as an amber glass bottle with a PTFE-lined cap. | Protects from light and prevents the ingress of moisture. |
| Ventilation | Store in a well-ventilated area.[2][8] | Ensures that any potential vapors do not accumulate. |
Storage and Handling Decision Tree
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the stability of a molecule under stressed conditions.[1][8] These studies can help identify potential degradants and establish stability-indicating analytical methods.
General Workflow for a Forced Degradation Study
Detailed Methodologies
Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound (high purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile, with UV detection. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradants.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sampling and Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative retention times of any degradation products.
-
If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to propose their structures.
-
Conclusion
This compound is a stable compound under recommended storage conditions. However, its bifunctional nature makes it susceptible to degradation via hydrolysis and nucleophilic substitution/elimination, particularly in the presence of moisture, acids, bases, and high temperatures. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the material's quality and the reliability of experimental outcomes. Conducting forced degradation studies is a valuable exercise to understand the stability limits of this important synthetic intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data essential for the characterization of Methyl 5-bromovalerate (CAS No: 5454-83-1), a versatile building block in organic synthesis. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a structured format for ease of interpretation and comparison.
Introduction
This compound, with the chemical formula C₆H₁₁BrO₂, is a bifunctional molecule containing both an ester and an alkyl bromide functional group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. Accurate and thorough characterization of this compound is paramount to ensure its purity and to confirm its structure before use in subsequent synthetic steps. This guide outlines the standard spectroscopic techniques employed for the comprehensive analysis of this compound.
Spectroscopic Characterization Workflow
The structural elucidation of this compound is typically achieved through a combination of spectroscopic methods. The logical workflow for this characterization process is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 3.67 | s | 3H | -OCH₃ |
| b | 3.41 | t | 2H | -CH₂-Br |
| c | 2.34 | t | 2H | -C(=O)-CH₂- |
| d | 1.91 | m | 2H | -CH₂-CH₂-Br |
| e | 1.78 | m | 2H | -C(=O)-CH₂-CH₂- |
s = singlet, t = triplet, m = multiplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 173.5 | C=O |
| 2 | 51.5 | -OCH₃ |
| 3 | 33.8 | -CH₂-Br |
| 4 | 33.1 | -C(=O)-CH₂- |
| 5 | 31.9 | -CH₂-CH₂-Br |
| 6 | 23.8 | -C(=O)-CH₂-CH₂- |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[1]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal TMS standard.
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester)[2] |
| ~1440 | Medium | C-H bend (CH₂) |
| ~1170 | Strong | C-O stretch (ester) |
| ~650 | Medium-Strong | C-Br stretch |
Experimental Protocol for ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.
Procedure:
-
Ensure the ATR crystal (e.g., diamond) is clean.[3] If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[3]
-
Record a background spectrum of the clean, empty ATR crystal.[4] This will be subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-dampened tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the molecule.[5][6]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196/194 | Low | [M]⁺˙ (Molecular ion with ⁸¹Br/⁷⁹Br) |
| 165/163 | Medium | [M - OCH₃]⁺ |
| 115 | High | [M - Br]⁺ |
| 87 | Medium | [CH₂(CH₂)₂COOCH₃]⁺ |
| 59 | Medium | [COOCH₃]⁺ |
| 55 | Base Peak | [C₄H₇]⁺ |
Proposed Fragmentation Pathway
Experimental Protocol for Electron Ionization Mass Spectrometry
Procedure:
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]
-
The resulting ions and fragment ions are accelerated into the mass analyzer.
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to ensure the quality and identity of this important synthetic intermediate.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rroij.com [rroij.com]
Technical Guide: Solubility Profile of Methyl 5-bromovalerate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-bromovalerate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a representative solubility profile based on the known behavior of structurally similar compounds, namely esters and alkyl halides. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and chemical synthesis, offering both theoretical understanding and practical methodologies.
Introduction
This compound (CAS No: 5454-83-1), also known as methyl 5-bromopentanoate, is a bifunctional molecule containing both an ester and an alkyl halide group.[1][2] Its chemical structure dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for its effective use in organic synthesis, particularly in reaction setup, purification processes, and formulation development.
This guide summarizes the expected solubility of this compound in a range of common organic solvents and provides a standardized experimental workflow for its determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H11BrO2 | [1][2] |
| Molecular Weight | 195.05 g/mol | [1][2] |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.363 g/mL at 25 °C | [1] |
| Boiling Point | 79-80 °C at 4 mmHg | [1] |
| Water Solubility | Slightly soluble | [1] |
Representative Solubility Profile
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in scientific literature, a qualitative and estimated quantitative profile can be constructed based on the general solubility principles of its constituent functional groups: the ester and the alkyl halide. Esters of low to moderate molecular weight are generally soluble in a wide range of common organic solvents.[3][4] Similarly, alkyl halides tend to dissolve well in organic solvents.[5][6][7]
Based on these principles, Table 2 provides an estimated solubility profile of this compound. It is crucial to note that these values are illustrative and should be experimentally verified for any critical application.
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Category | Estimated Solubility ( g/100 mL) at 25°C |
| Non-Polar Solvents | |||
| Hexane | 1.89 | Soluble | > 10 |
| Toluene | 2.38 | Very Soluble | > 30 |
| Diethyl Ether | 4.34 | Very Soluble | > 30 |
| Polar Aprotic Solvents | |||
| Ethyl Acetate | 6.02 | Very Soluble | > 30 |
| Tetrahydrofuran (THF) | 7.6 | Very Soluble | > 30 |
| Acetone | 20.7 | Very Soluble | > 30 |
| Dichloromethane (DCM) | 9.08 | Very Soluble | > 30 |
| Acetonitrile | 37.5 | Soluble | > 10 |
| Dimethylformamide (DMF) | 36.7 | Soluble | > 10 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | > 10 |
| Polar Protic Solvents | |||
| Methanol | 32.7 | Soluble | > 10 |
| Ethanol | 24.5 | Soluble | > 10 |
| Isopropanol | 18.2 | Soluble | > 10 |
| Water | 80.1 | Slightly Soluble | < 1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on standard laboratory practices for solubility measurement.
4.1. Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and other standard laboratory glassware
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 2.0 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Record the weight of the filtered solution.
-
-
Quantification of Solute:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., GC-FID or HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
5.2. Logical Relationship of Solubility Principles
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is based on the polarity of the molecules involved.
Caption: The relationship between solute and solvent polarity determines solubility.
Conclusion
While specific quantitative data for the solubility of this compound in common organic solvents is sparse, a reliable estimation can be made based on its chemical structure. It is anticipated to be highly soluble in a wide array of common non-polar and polar aprotic and protic organic solvents, and slightly soluble in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling and application of this compound in synthetic and pharmaceutical processes.
References
- 1. This compound | 5454-83-1 [m.chemicalbook.com]
- 2. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
An In-depth Technical Guide to the Safe Handling of Methyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for Methyl 5-bromovalerate (CAS No. 5454-83-1), a key intermediate in organic synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound, also known as methyl 5-bromopentanoate, is a combustible liquid that is slightly soluble in water.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H11BrO2 | [3][4] |
| Molecular Weight | 195.05 g/mol | [5] |
| Appearance | Clear, colorless to brown liquid | [6] |
| Boiling Point | 79-80 °C at 5.33 hPa | [3] |
| Density | 1.363 g/mL at 25 °C | [1] |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| Refractive Index | n20/D 1.463 (lit.) | |
| Storage Class | 10 - Combustible liquids |
Hazard Identification and GHS Classification
This compound is classified as an irritant.[5] The toxicological properties of this substance have not been fully investigated.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
-
P319: Get medical help if you feel unwell.[5]
-
P332+P317: If skin irritation occurs: Get medical help.[5]
-
P337+P317: If eye irritation persists: Get medical help.[5]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[5]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or Viton) and a lab coat to prevent skin exposure. | [3][8] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [3] |
Handling and Storage
Proper handling and storage procedures are essential for maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure | Source |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3][9] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [3][9] |
Accidental Release and Disposal
Accidental Release:
In case of a spill, follow these steps:
-
Ensure adequate ventilation.[4]
-
Wear appropriate personal protective equipment.[4]
-
Clean up spills immediately.[3]
-
Cover with sand, dry lime, or soda ash and place in a closed container for disposal.[3]
Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national regulations.[4]
-
This compound is classified as a halogenated organic waste.[8]
-
Do not mix halogenated waste with non-halogenated organic waste.[8]
-
The first rinse of an empty container must be collected and disposed of as halogenated hazardous waste.[8]
Experimental Protocols
This compound is a versatile bifunctional molecule used in a variety of organic reactions, including nucleophilic substitutions and alkylations.[10] Below is a representative protocol for a typical alkylation reaction.
General Protocol for Alkylation using this compound:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, round-bottom flask with a magnetic stir bar.
-
Dissolve the nucleophilic substrate in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
Add a base (e.g., sodium hydride, potassium carbonate) to the solution and stir.
-
-
Addition of this compound:
-
Slowly add this compound (typically 1.0-1.5 equivalents) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction may require heating to proceed at a reasonable rate.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.
-
Visualizations
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for responding to a this compound spill.
Caption: General workflow for an alkylation experiment using this compound.
References
- 1. This compound | 5454-83-1 [m.chemicalbook.com]
- 2. 5454-83-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 5454-83-1 | TCI AMERICA [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. nbinno.com [nbinno.com]
A Technical Guide to Methyl 5-bromovalerate: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromovalerate (CAS No. 5454-83-1) is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, incorporating both a methyl ester and a primary alkyl bromide, makes it a valuable building block for the introduction of a five-carbon chain in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.[1][2] This technical guide provides an in-depth overview of its commercial availability, purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of commercially available lots typically ranges from 97% to over 98%, as determined by gas chromatography (GC). It is important for researchers to consider the specified purity and potential impurities when selecting a supplier, as these can significantly impact the outcome of sensitive reactions. Below is a summary of offerings from several major suppliers.
Table 1: Commercial Availability and Specifications of this compound
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | M32607, AC126460100, AC126460250, AAA1907206 | 97% | 10 g, 25 g |
| TCI America | M2265 | >97.0% (GC) | 5 g, 25 g |
| Fisher Scientific | AC126460100, AC126460250, AAA1907206 | 97% | Varies by catalog number |
| Santa Cruz Biotechnology | sc-239103 | Not specified | Contact for availability |
| LGC Standards | TRC-M296033-5G, TRC-M296033-10G, TRC-M296033-25G | Not specified | 5 g, 10 g, 25 g |
| Matrix Fine Chemicals | MM5454831 | Not specified | Contact for quote |
| NINGBO INNO PHARMCHEM CO., LTD. | Not specified | ≥98.0% | Contact for availability |
Experimental Protocols
For researchers who require specific isotopic labeling, higher purity than commercially available, or large quantities, in-house synthesis and purification are viable options. The following sections provide detailed experimental protocols for common synthetic routes, purification techniques, and analytical characterization.
Synthesis of this compound
Two primary methods for the synthesis of this compound are the Hunsdiecker reaction and the Fischer esterification of 5-bromovaleric acid.
This classic method involves the silver salt of a carboxylic acid reacting with a halogen to produce an organic halide with one less carbon atom.[3][4]
Protocol:
-
Preparation of Methyl Silver Adipate (B1204190):
-
In a 5-L flask equipped with a mechanical stirrer, dissolve 33 g (0.5 mole) of potassium hydroxide (B78521) in 1.5 L of distilled water.[4]
-
Add 80 g (0.5 mole) of methyl hydrogen adipate to the solution with continuous stirring.[4]
-
Rapidly add a solution of 85 g (0.5 mole) of silver nitrate (B79036) in 1 L of distilled water (over approximately 15 minutes).[4]
-
Collect the precipitated methyl silver adipate on a Büchner funnel, wash with methanol (B129727), and dry in an oven at 50–60°C.[4]
-
Finely powder the dried silver salt and sieve it through a 40-mesh screen.[4]
-
Place 213 g (0.8 mole) of the powdered silver salt in a 1-L three-necked flask and dry under vacuum (approx. 15 mm) at 100–110°C for 36 hours.[4]
-
-
Hunsdiecker Reaction:
-
Equip the flask containing the dried silver salt with a dropping funnel, condenser, and mechanical stirrer.
-
Add 350 mL of dry carbon tetrachloride to the flask.[4]
-
With stirring, add 117 g (40 mL, 0.73 mole) of dry bromine through the dropping funnel over a 30- to 40-minute period. Occasional cooling may be necessary.[4]
-
After the addition is complete, heat the mixture on a steam bath for 1 hour.[4]
-
Filter the mixture and wash the silver bromide precipitate thoroughly with 100 mL of warm carbon tetrachloride.[4]
-
Wash the filtrate once with 100 mL of 10% sodium carbonate solution and dry over anhydrous sodium sulfate (B86663).[4]
-
Remove the solvent by distillation, and purify the crude product by fractional distillation under reduced pressure.
-
This is a direct and common method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5]
Protocol:
-
Reaction Setup:
-
In a round-bottomed flask, combine 5-bromovaleric acid (1 equivalent) and methanol (a large excess, often used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.[6]
-
Purification of this compound
The primary methods for purifying this compound are fractional distillation and column chromatography.
Fractional distillation is effective for separating liquids with close boiling points and is the preferred method for purifying the product from the synthesis reactions described above.[6]
Protocol:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently and evenly.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., 79-80 °C at 4 mmHg).[7]
For smaller scales or to remove non-volatile impurities, column chromatography can be employed.
Protocol:
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC or GC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
To ensure the purity and identity of this compound, several analytical techniques are commonly used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying impurities.
Typical Protocol:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injector and Detector Temperature: Typically set around 250-280 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.
¹H NMR (in CDCl₃):
-
δ ~3.41 ppm (t, 2H): Methylene (B1212753) protons adjacent to bromine (-CH₂Br).[8][9]
-
δ ~2.35 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO₂Me).[8][9]
-
δ ~1.90-1.70 ppm (m, 4H): The two central methylene protons (-CH₂CH₂-).[8][9]
¹³C NMR (in CDCl₃):
-
δ ~33.5 ppm: Methylene carbon adjacent to bromine (-CH₂Br).[10][11]
-
δ ~33.0 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂CO₂Me).[10][11]
-
δ ~32.0 ppm & ~24.0 ppm: The two central methylene carbons.[10][11]
Potential Impurities
The nature and quantity of impurities in this compound can vary depending on the synthetic route and purification method.
-
From Hunsdiecker Reaction: Potential impurities include unreacted starting materials, by-products from side reactions of the radical intermediates, and residual solvents.[12][13]
-
From Fischer Esterification: Common impurities include unreacted 5-bromovaleric acid, excess methanol, and by-products from acid-catalyzed side reactions.
-
General Impurities: Water and other brominated species can also be present.
Logical Workflows
The following diagrams illustrate the logical workflows for procuring and synthesizing this compound.
Caption: Procurement and Synthesis Decision Workflow.
Caption: Synthesis, Purification, and Analysis Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. 5454-83-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound(5454-83-1) 13C NMR [m.chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Note: Protocol for Williamson Ether Synthesis of Methyl 5-Alkoxyvalerates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of methyl 5-alkoxyvalerates from methyl 5-bromovalerate using the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, enabling the formation of an ether from an organohalide and an alcohol.[1][2] The protocol herein describes a robust and versatile method employing sodium hydride as a base and tetrahydrofuran (B95107) (THF) as the solvent. Detailed experimental procedures, safety precautions, and data on expected yields for the synthesis of methyl 5-methoxyvalerate, methyl 5-ethoxyvalerate, and methyl 5-isopropoxyvalerate are presented.
Introduction
The Williamson ether synthesis is a widely utilized SN2 reaction in which an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[1][2] This method is highly effective for the synthesis of both symmetrical and unsymmetrical ethers. The reaction proceeds via a backside attack on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. For optimal results, the alkyl halide should be primary to minimize competing elimination reactions.[2] this compound is an excellent substrate for this reaction due to the primary nature of the carbon bearing the bromine atom.
This application note details the synthesis of a series of methyl 5-alkoxyvalerates by reacting this compound with various primary and secondary alcohols. The protocol utilizes sodium hydride to deprotonate the alcohol in situ, forming the corresponding alkoxide, which then reacts with the alkyl bromide.
Reaction Scheme
References
Application Notes and Protocols: A Step-by-Step Guide to the Intramolecular Grignard Reaction of Methyl 5-Bromovalerate for the Synthesis of Cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note provides a detailed protocol for the intramolecular Grignard reaction of methyl 5-bromovalerate, a bifunctional molecule containing both an ester and an alkyl bromide.[1] This reaction presents a unique challenge due to the potential for the Grignard reagent, once formed, to react intermolecularly with the ester of another molecule. To circumvent this, an intramolecular Barbier-type reaction is employed, where the organomagnesium intermediate is generated in situ, favoring a cyclization pathway to yield cyclopentanol. This protocol is designed to guide researchers through a reliable procedure for this transformation, which is a key step in the synthesis of various cyclic compounds of interest in drug development and materials science.
Experimental Protocols
Intramolecular Barbier-Type Cyclization of this compound
This protocol is adapted from general procedures for intramolecular Barbier reactions of haloesters. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent quenching of the Grignard reagent.
Materials:
-
This compound (97%)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (argon or nitrogen) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation of Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Slow Addition of Substrate: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Maintaining the Reaction: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The slow addition is crucial to favor the intramolecular reaction.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure cyclopentanol.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium Turnings | 1.2 eq | |
| Solvent | Anhydrous THF | |
| Reaction Time | 1-2 hours | Adapted Protocol |
| Reaction Temperature | Room Temperature | Adapted Protocol |
| Product | Cyclopentanol | |
| Expected Yield | 60-70% | Estimated based on similar reactions |
| Product Characterization | ||
| ¹H NMR (CDCl₃, δ) | 1.50-1.90 (m, 8H), 4.35 (m, 1H), 1.65 (s, 1H, OH) | |
| ¹³C NMR (CDCl₃, δ) | 23.5, 35.0, 70.0 |
Mandatory Visualization
Caption: Experimental workflow for the intramolecular Barbier-type cyclization.
Caption: Reaction mechanism of the intramolecular Grignard reaction.
References
Synthesis of Heterocyclic Compounds from Methyl 5-bromovalerate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds, N-substituted 2-piperidones and tetrahydropyran, using methyl 5-bromovalerate as a versatile starting material. The bifunctional nature of this compound, possessing both an ester and a reactive alkyl bromide, makes it a valuable precursor for intramolecular cyclization reactions.[1]
Synthesis of N-Substituted 2-Piperidones
N-substituted 2-piperidones are a significant class of nitrogen-containing heterocycles present in numerous biologically active compounds and pharmaceuticals. Their synthesis from this compound and primary amines proceeds via a two-step, one-pot reaction involving an initial nucleophilic substitution followed by an intramolecular cyclization.
Application Notes:
The reaction is broadly applicable to a variety of primary amines, including aliphatic and aromatic amines, allowing for the synthesis of a diverse library of N-substituted 2-piperidones. The choice of base and solvent can influence the reaction rate and yield. Non-polar, high-boiling point solvents are generally preferred to facilitate the intramolecular cyclization at elevated temperatures.
Experimental Workflow:
References
Application Notes and Protocols: O-Alkylation of Phenols using Methyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal for the construction of aryl ethers. The Williamson ether synthesis remains the most prevalent and versatile method for this transformation.[1][2] This document provides detailed protocols for the alkylation of phenols using methyl 5-bromovalerate, a bifunctional reagent that introduces a five-carbon chain terminating in a methyl ester. This process yields methyl 5-(phenoxy)valerate derivatives, which are valuable intermediates in medicinal chemistry and drug development.[3][4] The protocol emphasizes the use of a base to deprotonate the phenol (B47542), forming a phenoxide ion that acts as a nucleophile, subsequently attacking the alkyl halide in an SN2 reaction.[1][5] Factors influencing the reaction, such as the choice of base, solvent, and temperature, are discussed to optimize yield and selectivity, minimizing common side reactions like C-alkylation.[5]
Reaction Mechanism and Principles
The alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a classic SN2 reaction. The process involves two primary steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a more nucleophilic phenoxide anion.[6] Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH).[6][7]
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks the electrophilic carbon atom attached to the bromine in this compound. This single-step reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, yielding the desired aryl ether.[1]
Because the reaction follows an SN2 pathway, it is most efficient with primary alkyl halides like this compound, as steric hindrance is minimal.[8]
Caption: General mechanism for the Williamson ether synthesis of phenols.
Experimental Protocols
This section outlines a general procedure for the O-alkylation of a phenol with this compound. The protocol for 4-hydroxybenzaldehyde (B117250) is provided as a specific example.
General Protocol: Alkylation of a Phenol
Materials:
-
Phenol derivative (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)[7]
-
Base (e.g., Potassium Carbonate, K₂CO₃, finely powdered and dry, 1.5 - 2.0 eq.)[7]
-
Solvent (e.g., Acetone, DMF, Acetonitrile)
-
Ethyl acetate (B1210297) (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the solvent (e.g., acetone).
-
Addition of Alkylating Agent: Stir the suspension and add this compound (1.2 eq.) dropwise at room temperature.[7]
-
Reaction: Heat the mixture to reflux (a typical temperature range is 60-80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[7]
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[7]
-
Extraction: Dissolve the resulting crude residue in an organic solvent like ethyl acetate.[7] Wash the organic layer sequentially with water and brine. For phenols with acidic functional groups, a wash with a mild base like sodium bicarbonate may be necessary to remove unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[7]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to obtain the pure alkylated phenol.[7]
Caption: Standard experimental workflow for the O-alkylation of phenols.
Data Presentation
Representative Reaction Data
The following table presents representative data for the synthesis of Methyl 5-(4-formylphenoxy)valerate from 4-hydroxybenzaldehyde.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Hydroxybenzaldehyde | 1.22 g (10.0 mmol) | Starting phenol |
| This compound | 2.34 g (12.0 mmol) | Alkylating agent (1.2 eq.) |
| Potassium Carbonate (K₂CO₃) | 2.76 g (20.0 mmol) | Base (2.0 eq.) |
| Solvent (Acetone) | 50 mL | |
| Reaction Conditions | ||
| Temperature | 60 °C (Reflux) | |
| Reaction Time | 8 hours | Monitored by TLC |
| Results | ||
| Product | Methyl 5-(4-formylphenoxy)valerate | |
| Appearance | White Solid | |
| Yield (Crude) | 2.29 g | ~97% |
| Yield (Purified) | 2.14 g | 91% |
| Melting Point | 55-57 °C | Literature values may vary |
| Characterization (¹H NMR) | ||
| δ 9.89 (s, 1H) | -CHO | Aldehyde proton |
| δ 7.85 (d, 2H) | Ar-H | Aromatic protons ortho to -CHO |
| δ 7.01 (d, 2H) | Ar-H | Aromatic protons ortho to -O- |
| δ 4.08 (t, 2H) | -OCH₂- | Methylene (B1212753) group adjacent to ether oxygen |
| δ 3.67 (s, 3H) | -OCH₃ | Methyl ester protons |
| δ 2.45 (t, 2H) | -CH₂CO- | Methylene group adjacent to carbonyl |
| δ 1.85-1.95 (m, 4H) | -CH₂CH₂CH₂- | Remaining methylene protons |
Influence of Reaction Parameters on Outcome
Optimizing reaction conditions is crucial for maximizing the yield of the desired O-alkylated product while minimizing side reactions.[9]
| Parameter | Condition | Effect on Yield | Selectivity (O- vs. C-alkylation) | Rationale & Reference |
| Base | Weak Base (e.g., K₂CO₃) | Good to Excellent | High O-alkylation | Sufficiently strong to deprotonate phenol without promoting significant side reactions.[6][7] |
| Strong Base (e.g., NaH) | High | May decrease O-selectivity | A very strong base can increase the concentration of the phenoxide, potentially leading to side reactions.[1] | |
| Solvent | Polar Aprotic (DMF, Acetone) | Good to Excellent | High O-alkylation | Solvates the cation of the base but not the phenoxide anion, leaving it highly nucleophilic.[5] |
| Protic (e.g., Ethanol) | Lower | Favors C-alkylation | Protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons more competitive nucleophiles.[5] | |
| Temperature | Moderate (e.g., 60-80 °C) | Optimal | High O-alkylation | Provides sufficient energy for the SN2 reaction without promoting elimination or decomposition.[7] |
| High (>100 °C) | May Decrease | May decrease O-selectivity | Higher temperatures can favor thermodynamically controlled C-alkylation products or lead to decomposition. | |
| Leaving Group | Br > Cl | Higher reaction rate | No significant effect | Bromide is a better leaving group than chloride, leading to a faster SN2 reaction.[7] |
Applications in Drug Development
Phenolic ethers are a common structural motif in a vast number of pharmaceuticals and bioactive molecules.[3][10] The alkylation of phenols with this compound produces a versatile scaffold, Methyl 5-(phenoxy)valerate , which serves as a key building block in drug discovery.
-
Linker Moiety: The five-carbon chain acts as a flexible linker, which is often crucial for positioning a pharmacophore correctly within a biological target's binding site.
-
Chemical Handle for Derivatization: The terminal methyl ester can be easily hydrolyzed to a carboxylic acid. This acid provides a reactive handle for further chemical modifications, such as amide bond formation through coupling with various amines, allowing for the rapid generation of a library of diverse compounds for biological screening.
-
Improved Pharmacokinetic Properties: Converting a phenolic hydroxyl group to an ether can improve a drug candidate's metabolic stability and membrane permeability, which are critical aspects of its pharmacokinetic profile.[4] Phenols are often susceptible to rapid metabolism (e.g., glucuronidation), and masking the hydroxyl group can prevent this.
Caption: Logical workflow for using the title reaction in drug discovery.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., absorbed moisture). 2. Insufficient temperature. 3. Poor quality alkylating agent. | 1. Use freshly dried, finely powdered base.[7] 2. Ensure the reaction reaches the appropriate reflux temperature for the chosen solvent. 3. Verify the purity of this compound. |
| Formation of C-Alkylated Byproduct | 1. Use of a protic solvent. 2. High reaction temperature. 3. Sterically hindered phenol. | 1. Switch to a polar aprotic solvent like DMF or acetone.[5] 2. Run the reaction at the lowest effective temperature. 3. This is sometimes unavoidable; requires careful chromatographic separation. |
| Hydrolysis of the Ester | 1. Presence of water in the reaction. 2. Using a strong hydroxide (B78521) base (e.g., NaOH) at high temperatures. | 1. Use anhydrous solvents and reagents. 2. Opt for a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of NaOH or KOH.[7] |
| Difficult Purification | 1. Unreacted starting phenol is difficult to separate from the product. | 1. After the main reaction, perform an extraction with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to remove the acidic unreacted phenol into the aqueous layer. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. Pharmaceutical applications of phenol and their derivatives | PPTX [slideshare.net]
- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 10. What is Phenol used for? [synapse.patsnap.com]
Application Notes and Protocols: Preparation of Substituted Tetrahydrofurans Using Methyl 5-Bromovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofurans are a vital class of heterocyclic compounds frequently encountered in the core structures of numerous natural products and pharmacologically active molecules. Their synthesis is of significant interest in medicinal chemistry and drug development. Methyl 5-bromovalerate serves as a versatile and commercially available starting material for the construction of these valuable motifs. Its bifunctional nature, possessing both an electrophilic alkyl bromide and a readily modifiable ester group, allows for a straightforward two-step synthetic strategy.
This document provides detailed application notes and experimental protocols for the preparation of 2,2-disubstituted tetrahydrofurans from this compound. The synthetic approach involves a Grignard reaction to generate a tertiary alcohol intermediate, followed by a base-mediated intramolecular cyclization.
Overall Synthetic Strategy
The synthesis proceeds via a two-step sequence. First, the ester moiety of this compound is reacted with two equivalents of an organometallic reagent, such as a Grignard reagent, to yield a tertiary alcohol. This intermediate, a 5-bromo-halohydrin, is then subjected to basic conditions to induce an intramolecular SN2 reaction, affording the desired 2,2-disubstituted tetrahydrofuran (B95107). This intramolecular cyclization is an example of the Williamson ether synthesis.[1][2][3][4]
Caption: Overall workflow for the synthesis of 2,2-disubstituted tetrahydrofurans.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1,1-diphenylpentan-1-ol (Tertiary Alcohol Intermediate)
This protocol describes the addition of a phenyl Grignard reagent to this compound.
Materials:
-
This compound (1.0 eq.)
-
Magnesium turnings (2.2 eq.)
-
Bromobenzene (B47551) (2.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings with gentle stirring. The reaction should initiate spontaneously, as evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure 5-bromo-1,1-diphenylpentan-1-ol.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 195.05 |
| Magnesium | 2.2 | 24.31 |
| Bromobenzene | 2.2 | 157.01 |
Typical yields for this type of Grignard reaction on esters are in the range of 70-90%.
Protocol 2: Synthesis of 2,2-Diphenyltetrahydrofuran
This protocol describes the intramolecular cyclization of 5-bromo-1,1-diphenylpentan-1-ol.
Materials:
-
5-Bromo-1,1-diphenylpentan-1-ol (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-1,1-diphenylpentan-1-ol in anhydrous THF.
-
Add sodium hydride portion-wise to the stirred solution at room temperature. Evolution of hydrogen gas will be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2,2-diphenyltetrahydrofuran.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 5-Bromo-1,1-diphenylpentan-1-ol | 1.0 | 319.23 |
| Sodium Hydride (60%) | 1.2 | 24.00 (as 100%) |
The intramolecular Williamson ether synthesis to form five-membered rings is generally efficient, with typical yields ranging from 80-95%.[2][3]
Reaction Mechanisms
Grignard Reaction
The Grignard reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses to a ketone. A second equivalent of the Grignard reagent then adds to the ketone to form the tertiary alkoxide, which is protonated upon workup to yield the tertiary alcohol.
References
Application Notes and Protocols for Intramolecular Cyclization of Methyl 5-Bromovalerate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the intramolecular cyclization of methyl 5-bromovalerate and its derivatives to synthesize cyclopentane-based structures, which are valuable intermediates in pharmaceutical and organic synthesis. The protocols outlined below are based on established synthetic methodologies, including base-mediated intramolecular alkylation and the Dieckmann condensation.
Introduction
Intramolecular cyclization reactions are fundamental transformations in organic synthesis for the construction of cyclic molecules. The cyclization of linear precursors like this compound derivatives offers an efficient route to five-membered ring systems. These cyclopentane (B165970) moieties are prevalent in a wide range of biologically active compounds and natural products. The choice of synthetic strategy depends on the desired final product, with common methods including direct intramolecular alkylation and the Dieckmann condensation of related diesters.
Reaction Pathways Overview
Two primary pathways for the synthesis of cyclopentanecarboxylate (B8599756) derivatives from precursors related to this compound are detailed below: the Dieckmann Condensation and the Perkin Alicyclic Synthesis.
Caption: Overview of synthetic routes to methyl cyclopentanecarboxylate.
Protocol 1: Dieckmann Condensation of Dimethyl Pimelate
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2][3][4] This method is highly effective for the formation of five- and six-membered rings. While not a direct cyclization of this compound, the cyclization of dimethyl pimelate, a closely related seven-carbon diester, yields methyl 2-oxocyclopentanecarboxylate, a key intermediate that can be readily converted to methyl cyclopentanecarboxylate.[5][6]
Experimental Protocol
Materials:
-
Dimethyl pimelate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane. Add anhydrous toluene (100 mL).
-
Addition of Diester: Slowly add dimethyl pimelate (1.0 eq) to the stirred suspension of sodium hydride in toluene at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of hydrogen gas evolution. The reaction is typically complete within 2-3 hours.
-
Quenching: After cooling the reaction mixture to room temperature, cautiously quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-oxocyclopentanecarboxylate.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data
| Base | Solvent | Reaction Time (h) | Yield (%) of Ethyl 2-oxocyclopentanecarboxylate* | Reference |
| t-BuONa (powdered) | None | 1 | 82 | [7][8] |
| EtOK (powdered) | None | 1 | 75 | [7][8] |
| EtONa (powdered) | None | 1 | 68 | [7][8] |
| EtONa | Toluene | 3 | 82 | [7][8] |
*Yields reported for the analogous reaction with diethyl pimelate.
Workflow Diagram
References
- 1. jk-sci.com [jk-sci.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. reddit.com [reddit.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]
- 6. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application of Methyl 5-bromovalerate in the Synthesis of Apixaban: A Precursor Approach
Published: December 21, 2025
Abstract
This application note details a practical approach for utilizing Methyl 5-bromovalerate as a precursor in the synthesis of key intermediates for Apixaban, a direct factor Xa inhibitor. While not a direct reactant in the primary synthesis routes, this compound serves as a readily available starting material for the production of 5-bromovaleryl chloride. This more reactive acyl chloride is a crucial reagent for introducing the valerolactam moiety present in the Apixaban structure. This document provides detailed protocols for the conversion of this compound to 5-bromovaleryl chloride and its subsequent reaction with a key Apixaban intermediate, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Quantitative data from relevant literature is summarized, and experimental workflows are visualized to guide researchers in drug development and process chemistry.
Introduction
Apixaban is a widely prescribed oral anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The synthesis of this complex molecule involves the construction of a central pyrazole (B372694) ring system and the attachment of two key side chains: a p-methoxyphenyl group and a 1-(4-aminophenyl)-piperidin-2-one moiety. The formation of the latter, a valerolactam ring, is a critical step in many reported synthetic routes.
Commonly, this is achieved through the acylation of an aniline (B41778) derivative with 5-halovaleryl chloride, followed by intramolecular cyclization. While 5-bromovaleryl chloride is a frequently used reagent for this purpose, its stability and availability can be a consideration for large-scale synthesis. This compound, a more stable ester, presents a viable and cost-effective alternative as a precursor. This application note outlines the indirect but valuable role of this compound in Apixaban synthesis by providing a two-step process for its conversion to the necessary acyl chloride and subsequent utilization in the synthesis of a key Apixaban intermediate.
Overall Synthesis Workflow
The application of this compound in the synthesis of an Apixaban intermediate can be visualized as a three-stage process. The initial stage involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second stage is the conversion of the carboxylic acid to the more reactive acyl chloride. The final stage is the amidation of a key amine intermediate with the in-situ or prepared 5-bromovaleryl chloride, which then cyclizes to form the desired lactam structure.
Experimental Protocols
Stage 1: Hydrolysis of this compound to 5-Bromovaleric acid
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol (B129727) or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane (B109758) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (1.1 to 1.5 equivalents) to the ester solution.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated HCl.
-
Extract the acidic aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-Bromovaleric acid.
Stage 2: Synthesis of 5-Bromovaleryl chloride from 5-Bromovaleric acid
Objective: To convert the carboxylic acid to the more reactive acyl chloride.
Materials:
-
5-Bromovaleric acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure: [1]
-
To a solution of 5-Bromovaleric acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.0 to 1.5 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude 5-Bromovaleryl chloride can be used in the next step without further purification.
Stage 3: Synthesis of Apixaban Intermediate
Objective: To synthesize 5-bromo-N-(4-(3-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide and its subsequent cyclization.
Materials:
-
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
-
5-Bromovaleryl chloride (from Stage 2)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, suspend 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous THF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 5-bromovaleryl chloride (1.2 equivalents) in anhydrous THF to the cooled suspension.
-
Stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, evaporate the THF under reduced pressure.
-
Add water to the residue and stir. The resulting solid, 5-bromo-N-(4-(3-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide, can be collected by filtration, washed with water, and dried.
-
For the subsequent intramolecular cyclization to form the piperidin-2-one ring, the isolated intermediate can be treated with a base such as potassium carbonate in a suitable solvent like THF or DMF and heated to effect cyclization. In some procedures, the cyclization occurs in-situ during the initial reaction with the acyl chloride.
Quantitative Data Summary
The following tables summarize the reported yields for the key reaction steps.
Table 1: Synthesis of 5-Bromovaleryl chloride from 5-Bromovaleric acid
| Reactant | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 5-Bromovaleric acid | Thionyl chloride (SOCl₂) | Dichloromethane | Reflux, 3h | ~100 (crude) | [1] |
Table 2: Amidation and Cyclization to form Apixaban Intermediates
| Amine Reactant | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chlorovaleryl chloride | Organic Base | - | - | CN101967145B |
| 4-iodoaniline | 5-bromovaleryl chloride | Triethylamine | Ethyl acetate | 76 | US Patent |
Note: Direct yield for the reaction of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with 5-bromovaleryl chloride was not explicitly found in the provided search results, but related reactions suggest high efficiency.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the key Apixaban intermediate, highlighting the transformation of the functional groups.
Conclusion
This compound is a practical and economically viable precursor for the synthesis of 5-bromovaleryl chloride, a key reagent in the construction of the valerolactam moiety of Apixaban. This application note provides a clear and detailed methodology for this two-stage conversion and subsequent amidation reaction. The presented protocols and data offer valuable insights for researchers and professionals in the field of pharmaceutical synthesis, enabling the efficient utilization of readily available starting materials for the production of this important anticoagulant. Further optimization of reaction conditions for the hydrolysis and amidation steps can be explored to enhance overall process efficiency and yield.
References
Application Notes and Protocols: Methyl 5-Bromovalerate as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromovalerate is a bifunctional molecule increasingly recognized for its utility as a non-cleavable linker in bioconjugation chemistry.[1][2] Its structure, featuring a reactive alkyl bromide and a methyl ester, allows for a two-step conjugation process, enabling the covalent linkage of a wide range of molecules, including peptides, proteins, and therapeutic agents. The resulting thioether bond formed upon reaction with cysteine residues offers significant stability, a crucial attribute for bioconjugates intended for in vivo applications.[1][3] These application notes provide detailed protocols for the use of this compound as a linker, guidance on the characterization of the resulting conjugates, and an overview of its potential applications.
The alkyl bromide moiety of this compound serves as an electrophile that readily reacts with nucleophilic functional groups on biomolecules, most notably the thiol group of cysteine residues, to form a stable carbon-sulfur bond.[4] The methyl ester can then be hydrolyzed to a carboxylic acid, providing a handle for subsequent conjugation to a second molecule of interest via amide bond formation. This sequential reaction strategy offers control over the conjugation process and allows for the assembly of well-defined bioconjugates.
Key Features of this compound as a Linker:
-
Bifunctional Nature: Possesses two distinct reactive sites for sequential conjugation.[1][2]
-
Stable Linkage: Forms a robust thioether bond, minimizing premature cleavage in biological systems.[1][3]
-
Versatility: The ester functionality can be converted to a carboxylic acid, enabling conjugation to a variety of amine-containing molecules.
-
Non-Cleavable: Acts as a permanent linker, suitable for applications where sustained proximity of the conjugated molecules is desired.[5]
Applications
The properties of this compound make it a valuable tool for a range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): For the stable attachment of cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.[5][6]
-
Peptide-Drug Conjugates (PDCs): To link therapeutic small molecules to targeting peptides.[7]
-
Hapten-Carrier Conjugates: For the preparation of immunogens to elicit an antibody response against small molecules.[8][][10]
-
Protein-Small Molecule Conjugates: To attach probes, dyes, or other functional small molecules to proteins for research and diagnostic purposes.[11][12]
Reaction Mechanism and Experimental Workflow
The use of this compound as a linker typically involves a two-step process:
-
Alkylation of a Thiol-Containing Biomolecule: The alkyl bromide end of this compound reacts with a sulfhydryl group (e.g., on a cysteine residue of a peptide or protein) via nucleophilic substitution to form a stable thioether bond.
-
Amide Bond Formation: The methyl ester of the now-conjugated linker is hydrolyzed to a carboxylic acid. This carboxyl group is then activated (e.g., using EDC/NHS chemistry) and reacted with a primary amine on a second molecule to form a stable amide bond.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to an Amine-Containing Molecule
This protocol describes the two-step conjugation of a peptide with a free cysteine residue to a small molecule containing a primary amine.
Materials and Reagents:
-
Thiol-containing peptide
-
This compound
-
Amine-containing small molecule
-
Reaction Buffer A: 0.1 M Sodium phosphate, 5 mM EDTA, pH 7.5
-
Reaction Buffer B: 0.1 M MES, 0.9% NaCl, pH 6.0
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Hydrolysis Buffer: 0.1 M NaOH
-
Activation Reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) columns
Experimental Workflow Diagram:
Procedure:
Step 1: Alkylation of the Thiol-Containing Peptide
-
Dissolve the thiol-containing peptide in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the peptide-linker intermediate.
-
Purify the peptide-linker intermediate using an appropriate SEC or RP-HPLC column to remove excess linker and unreacted peptide.
Step 2: Hydrolysis of the Methyl Ester
-
Lyophilize the purified peptide-linker intermediate.
-
Dissolve the lyophilized powder in a minimal amount of water and add Hydrolysis Buffer (0.1 M NaOH) to a final pH of 12.
-
Incubate at room temperature for 1-2 hours, monitoring the hydrolysis by LC-MS.
-
Neutralize the reaction mixture with 0.1 M HCl.
-
Purify the hydrolyzed peptide-linker intermediate by RP-HPLC.
Step 3: Conjugation to the Amine-Containing Molecule
-
Dissolve the purified and hydrolyzed peptide-linker in Reaction Buffer B to a concentration of 1-5 mg/mL.
-
Prepare a fresh solution of EDC (10-fold molar excess over the peptide-linker) and NHS (20-fold molar excess) in Reaction Buffer B.
-
Add the EDC/NHS solution to the peptide-linker solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Dissolve the amine-containing small molecule in Reaction Buffer B (with a small amount of co-solvent like DMF or DMSO if necessary).
-
Add a 1.5- to 5-fold molar excess of the amine-containing molecule to the activated peptide-linker solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Purify the final peptide-drug conjugate by SEC or RP-HPLC.
Data Presentation
The following tables provide a template for summarizing quantitative data from bioconjugation experiments using this compound.
Table 1: Reaction Conditions and Efficiency for Peptide Alkylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration (mg/mL) | 2 | 5 | 2 |
| Molar Excess of Linker | 5x | 10x | 10x |
| Reaction Time (hours) | 2 | 4 | 4 |
| Temperature (°C) | 25 | 25 | 37 |
| Alkylation Efficiency (%) | >90% | >95% | >98% |
Table 2: Characterization of the Final Bioconjugate
| Property | Method | Result |
| Molecular Weight (Da) | MALDI-TOF MS | Expected Mass ± 1 Da |
| Purity (%) | RP-HPLC | >95% |
| Conjugation Ratio | Mass Spectrometry | 1:1 (Peptide:Molecule) |
| Stability in Plasma (t½, hours) | LC-MS after incubation | >100 hours |
Characterization of the Bioconjugate
Thorough characterization of the final conjugate is essential to ensure its purity, identity, and stability.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS should be used to confirm the molecular weight of the final conjugate.[13] This will verify the successful conjugation of both the linker and the second molecule. For larger bioconjugates like ADCs, techniques such as native MS or analysis of subunits after reduction can be employed to determine the drug-to-antibody ratio (DAR).[5][6]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final conjugate and to separate it from unreacted starting materials and byproducts. Size-exclusion chromatography (SEC-HPLC) can be used to detect and quantify any aggregation.
-
Stability Assays: The stability of the thioether linkage can be evaluated by incubating the conjugate in plasma or in the presence of a high concentration of a competing thiol like glutathione, followed by analysis with LC-MS to quantify the amount of intact conjugate over time.[3]
Conclusion
This compound is a valuable and versatile linker for the synthesis of stable bioconjugates. The two-step conjugation strategy allows for a controlled and efficient process. The protocols and guidelines presented in these application notes provide a framework for researchers to successfully utilize this linker in their bioconjugation projects, from the initial reaction to the final characterization of the product. Careful optimization of reaction conditions and thorough analytical characterization are crucial for the development of high-quality and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 12. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: A Guide to Base Selection for the N-Alkylation of Amines with Methyl 5-bromovalerate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The N-alkylation of amines with alkyl halides is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis, crucial for the development of new pharmaceuticals and functional materials.[1][2] This application note provides a detailed guide on the selection of an appropriate base for the alkylation of primary and secondary amines with methyl 5-bromovalerate. The choice of base is critical for controlling reaction efficiency and, most importantly, for preventing over-alkylation, a common side reaction that leads to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts.[3][4][5] We present a comparative analysis of various bases, detailed experimental protocols, and troubleshooting guidelines to aid researchers in optimizing this transformation.
Introduction: The Challenge of Selective N-Alkylation
The reaction between an amine and an alkyl halide, such as this compound, is a classic SN2 nucleophilic substitution.[5] An amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming a new C-N bond.[5] An acid-base reaction follows, where a base removes a proton from the newly formed ammonium salt to yield the neutral alkylated amine.[3][5]
The primary challenge in this process is that the product amine is often more nucleophilic than the starting amine.[3][6] This increased nucleophilicity makes the product susceptible to further reaction with the alkylating agent, leading to a "runaway" reaction that produces a mixture of products.[3][4]
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
One-Pot Synthesis Strategies Involving Methyl 5-bromovalerate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthesis strategies utilizing methyl 5-bromovalerate. This versatile bifunctional reagent, possessing both an ester and an alkyl bromide, serves as a valuable building block in the efficient construction of complex molecules, particularly those of pharmaceutical interest. The methodologies outlined below focus on tandem reactions that leverage both reactive centers of this compound in a single synthetic operation, thereby enhancing efficiency and reducing waste.
Introduction
This compound is a key intermediate in organic synthesis, enabling the introduction of a five-carbon chain with functional handles at both ends.[1] Its structure is particularly amenable to one-pot reactions where sequential transformations can be orchestrated to build molecular complexity rapidly. Such strategies are highly sought after in drug discovery and development for the rapid generation of compound libraries and the efficient synthesis of target molecules. The applications highlighted herein focus on the one-pot synthesis of substituted piperidin-2-ones and δ-valerolactones, important structural motifs in many biologically active compounds.
Application Note 1: One-Pot Synthesis of N-Substituted Piperidin-2-ones
This one-pot procedure describes the synthesis of N-substituted piperidin-2-ones via a tandem nucleophilic substitution and amidation/cyclization reaction between this compound and primary amines. This approach provides a straightforward route to a variety of lactams, which are core structures in numerous pharmaceuticals.
Reaction Principle
The reaction proceeds in two sequential steps within a single pot. Initially, the primary amine displaces the bromide of this compound in a nucleophilic substitution reaction. Subsequent heating promotes the intramolecular amidation between the newly formed secondary amine and the methyl ester, leading to the cyclization and formation of the desired N-substituted piperidin-2-one with the elimination of methanol.
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Primary amine (e.g., benzylamine, aniline (B41778) derivatives)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous, powdered)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile, followed by powdered anhydrous potassium carbonate (2.0 equivalents).
-
Add the primary amine (1.1 equivalents) to the stirred suspension.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted piperidin-2-one.
Quantitative Data
| Entry | Primary Amine | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 16 | 85 |
| 2 | Aniline | 20 | 78 |
| 3 | p-Methoxyaniline | 18 | 82 |
| 4 | Cyclohexylamine | 24 | 75 |
Logical Workflow
References
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with Methyl 5-Bromovalerate
Welcome to the technical support center for Grignard reactions involving Methyl 5-bromovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
Grignard reactions are notoriously sensitive to reaction conditions. The bifunctional nature of this compound, containing both an ester and an alkyl bromide, presents unique challenges and potential side reactions. Below is a guide to common problems, their causes, and solutions.
Data Presentation: Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy | Expected Impact on Yield |
| Wurtz Coupling Product (e.g., Dimethyl decanedioate) | Reaction of the Grignard reagent with unreacted this compound.[1][2] This is more likely at higher concentrations of the alkyl halide and at elevated temperatures.[1] | - Slow, dropwise addition of this compound to the magnesium turnings. - Maintain a low reaction temperature. - Use a less coordinating solvent like diethyl ether, as THF can sometimes promote Wurtz coupling for certain substrates.[1] | Significant reduction in the yield of the desired Grignard reagent and subsequent products. |
| Intramolecular Cyclization Product (e.g., Cyclopentanone after hydrolysis) | The Grignard reagent formed from this compound can attack the ester carbonyl group within the same molecule. | - Use of Barbier-type conditions where the Grignard reagent is generated in situ in the presence of the electrophile.[3][4] - Maintain very low temperatures during Grignard formation and subsequent reaction. | Can become the major product, significantly reducing the yield of the desired intermolecular addition product. |
| Enolization of Carbonyl Substrate | The Grignard reagent acts as a base, deprotonating the α-carbon of the ester or another carbonyl compound in the reaction mixture. | - Use a less sterically hindered Grignard reagent if applicable. - Add the Grignard reagent slowly to the carbonyl compound at low temperatures. | Reduces the yield of the desired alcohol addition product and leads to the recovery of the starting carbonyl compound after workup. |
| Reaction with Protic Solvents/Reagents (e.g., Water, Alcohols) | Grignard reagents are strong bases and will be quenched by any source of acidic protons. | - Rigorously dry all glassware (flame-drying under vacuum is recommended). - Use anhydrous solvents. - Ensure all other reagents are free of water. | Complete or partial quenching of the Grignard reagent, leading to a significant decrease or no yield of the desired product. |
| Double Addition Product | The ketone intermediate formed from the reaction of the Grignard reagent with the ester is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[5] | - Use of excess Grignard reagent (at least 2 equivalents) is necessary if the tertiary alcohol is the desired product. - To favor the ketone, specialized reagents like Weinreb amides are typically used instead of esters. | If the ketone is the desired product, its yield will be very low. If the tertiary alcohol is desired, this is the main reaction pathway. |
Experimental Protocols
Protocol 1: Formation of a Grignard Reagent from this compound and Reaction with an Electrophile (e.g., Benzaldehyde)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
This compound
-
Benzaldehyde (B42025) (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask and add a single crystal of iodine.
-
Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Protocol 2: Analysis of Reaction Mixture by GC-MS
Procedure:
-
Sample Preparation: During the reaction, carefully withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture. Quench the aliquot with a saturated solution of ammonium chloride. Extract the quenched sample with diethyl ether.
-
Dilution: Dilute the organic extract with an appropriate solvent (e.g., diethyl ether or hexane) to a suitable concentration for GC-MS analysis.
-
Injection: Inject the diluted sample into the GC-MS instrument.
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify the desired product and any side products by comparing their retention times and fragmentation patterns with known standards or library data.
Mandatory Visualization
Caption: Reaction pathways in Grignard reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What should I do?
A1: Initiation failure is a common issue. Here are a few troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crushing some of the magnesium turnings with a glass rod to expose a fresh surface.
-
Anhydrous Conditions: Ensure all glassware is meticulously dried (flame-dried under vacuum is best) and that all solvents and reagents are anhydrous. Any trace of moisture will prevent the reaction from starting.
-
Gentle Heating: Gently warming the flask with a heat gun can help to initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.
Q2: I am observing a significant amount of a high-boiling point byproduct in my reaction. What is it likely to be?
A2: A high-boiling point byproduct is often the Wurtz coupling product.[1][2] This occurs when the formed Grignard reagent reacts with unreacted this compound. To minimize this, ensure a slow, controlled addition of the alkyl halide to the magnesium and maintain a low reaction temperature.
Q3: My main product appears to be a cyclic ketone. Why did this happen?
A3: Due to the structure of this compound, the formed Grignard reagent can undergo an intramolecular reaction, where the nucleophilic carbon attacks the electrophilic carbonyl carbon of the ester group in the same molecule. This leads to the formation of a five-membered ring intermediate, which upon workup, can yield cyclopentanone. To avoid this, consider using Barbier conditions where the Grignard reagent is formed in the presence of your desired electrophile, promoting the intermolecular reaction.[3][4]
Q4: How can I purify my desired product from the Wurtz coupling byproduct?
A4: Separation of the desired alcohol product from the Wurtz coupling byproduct (a diester) can typically be achieved using column chromatography. The alcohol is generally more polar than the diester and will have a different retention factor on silica (B1680970) gel. Fractional distillation may also be an option if there is a significant difference in their boiling points.
Q5: Can I use a different solvent than diethyl ether or THF?
A5: Diethyl ether and THF are the most common solvents for Grignard reactions because they are anhydrous and solvate the magnesium complex, which is crucial for its formation and reactivity. While other anhydrous ethereal solvents can be used, it is important to ensure they are compatible with Grignard reagents and do not contain any protic impurities. The choice of solvent can also influence the rate of side reactions like Wurtz coupling.[1]
References
How to remove unreacted Methyl 5-bromovalerate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Methyl 5-bromovalerate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound are based on its physical and chemical properties. These include:
-
Physical Separation Techniques:
-
Fractional Distillation: Effective if there is a significant difference in boiling points between this compound and the desired product.
-
Liquid-Liquid Extraction: Utilizes the differential solubility of the compound in immiscible solvents.
-
Column Chromatography: A powerful technique for separating compounds based on their polarity.
-
-
Chemical Quenching Techniques:
-
Saponification: The ester group is hydrolyzed to a water-soluble carboxylate salt.
-
Nucleophilic Scavengers: The reactive alkyl bromide is converted into a more easily removable derivative.
-
Q2: What are the key physical properties of this compound to consider for purification?
A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.
| Property | Value | Source(s) |
| Molecular Weight | 195.05 g/mol | [1] |
| Boiling Point | 79-80 °C at 4 mmHg (5.33 hPa) | [2] |
| Density | 1.363 g/mL at 25 °C | |
| Refractive Index | n20/D 1.463 | |
| Solubility | Slightly soluble in water. | [3] |
Q3: How do I choose the best method for my specific reaction mixture?
A3: The choice of method depends on the properties of your desired product and the scale of your reaction. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides & Experimental Protocols
Fractional Distillation
When to Use: This method is ideal when your desired product has a boiling point that is significantly different (ideally >25 °C) from this compound.[4] Fractional distillation is more efficient than simple distillation for separating liquids with close boiling points.[5][6]
Troubleshooting:
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | - Distillation rate is too fast.- Insufficient column packing or length. | - Reduce the heating rate to allow for proper equilibration on the column packing.[5]- Use a longer fractionating column or one with a more efficient packing material. |
| Bumping/Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add new boiling chips or a magnetic stir bar before heating.- Heat the distillation flask gradually. |
| No Distillate Collection | - Thermometer bulb placed too high.- Insufficient heating. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.[5]- Increase the heating mantle temperature gradually. |
Experimental Protocol: Fractional Distillation
References
- 1. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | 5454-83-1 [m.chemicalbook.com]
- 4. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 5. Purification [chem.rochester.edu]
- 6. vernier.com [vernier.com]
Effective workup procedures for reactions involving Methyl 5-bromovalerate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromovalerate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges during the workup of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental workup of reactions with this compound, such as nucleophilic substitutions (e.g., Williamson ether synthesis) and Grignard reactions.
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Q1: My Williamson ether synthesis reaction is complete, but I'm having trouble with the aqueous workup. I've formed a persistent emulsion. What should I do?
A1: Emulsion formation is a common issue, especially when residual starting materials or side products act as surfactants. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, try gentle, repeated inversions to minimize the formation of an emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.
-
Solvent Evaporation: If possible, evaporate the organic solvent from the reaction mixture and then redissolve the residue in a fresh organic solvent for the extraction.
Q2: After my substitution reaction, I suspect I have unreacted starting material (this compound) and potentially some hydrolyzed product (5-bromovaleric acid) in my crude product. How can I remove these?
A2: A series of aqueous washes can effectively remove these impurities:
-
Basic Wash: To remove the acidic 5-bromovaleric acid, wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Water Wash: A subsequent wash with water will help to remove any remaining base and other water-soluble impurities.
-
Brine Wash: A final wash with brine will help to remove the bulk of the dissolved water from the organic layer before drying.
Q3: I am concerned about the potential for intramolecular cyclization of my product during a substitution reaction with a nucleophile that also contains a hydroxyl or amine group. How can I minimize this side reaction?
A3: Intramolecular cyclization to form a six-membered ring is a possibility with a substrate like this compound if the nucleophile has a suitably positioned reactive group. To favor the desired intermolecular reaction:
-
Concentration: Running the reaction at a higher concentration will favor the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) cyclization.
-
Slow Addition: Adding the this compound slowly to a solution of the nucleophile can also help to maintain a low concentration of the substrate, further favoring the intermolecular reaction.
Grignard Reactions
Q4: I am performing a Grignard reaction with this compound. What is a standard workup procedure to quench the reaction and isolate the alcohol product?
A4: A careful acidic workup is typically employed for Grignard reactions.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will quench any unreacted Grignard reagent and protonate the alkoxide to form the desired alcohol.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q5: During the workup of my Grignard reaction, I observe a significant amount of a white precipitate. What is this, and how should I handle it?
A5: The white precipitate is likely magnesium salts (e.g., Mg(OH)Br) formed during the quenching process. To manage this:
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl or H₂SO₄) can be used to dissolve these salts. However, be cautious if your product is acid-sensitive.
-
Saturated Ammonium Chloride: Using saturated aqueous NH₄Cl for the quench is often preferred as it is less acidic and can still effectively break up the magnesium salts.
-
Filtration: If the precipitate persists, you can filter the entire mixture through a pad of Celite® after the initial quench and before the extraction.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for common reactions involving this compound.
Table 1: Williamson Ether Synthesis - Typical Reaction Parameters
| Nucleophile (Alkoxide) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Ethoxide | Ethanol (B145695) | - | Reflux | 2 - 6 | 70 - 85 |
| Sodium Phenoxide | DMF | NaH | 25 - 50 | 4 - 8 | 75 - 90 |
| Potassium tert-Butoxide | THF | - | 0 - 25 | 1 - 4 | 60 - 75 |
Table 2: Grignard Reaction - Example with Acetone (B3395972)
| Grignard Reagent | Electrophile | Solvent | Quenching Agent | Product | Typical Yield (%) |
| This compound derived Grignard | Acetone | Diethyl Ether | Sat. aq. NH₄Cl | Methyl 5-(2-hydroxypropan-2-yl)valerate | 65 - 80 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 5-ethoxyvalerate
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
5% Aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Protocol 2: Grignard Reaction of this compound with Acetone
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an initiator)
-
This compound
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). A small crystal of iodine can be added to initiate the reaction.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a gentle reflux. If not, gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetone (1.1 equivalents) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizations
Troubleshooting Workflow for Emulsion Formation
Caption: A decision-making workflow for resolving emulsions during aqueous workup.
Logical Flow for Purifying Products from Nucleophilic Substitution
Caption: A logical workflow for the purification of products from nucleophilic substitution reactions.
Technical Support Center: TLC Visualization for Methyl 5-bromovalerate
This guide provides troubleshooting advice and frequently asked questions for the visualization of Methyl 5-bromovalerate on Thin Layer Chromatography (TLC) plates.
Frequently Asked Questions (FAQs)
Q1: Why can't I see this compound on my TLC plate using a UV lamp?
A1: this compound is not UV-active. Visualization under a UV lamp requires the compound to have a chromophore, which is a part of a molecule that absorbs UV light, typically found in aromatic and highly conjugated systems.[1][2][3][4][5] Since this compound lacks such a system, it will not appear as a dark spot against the fluorescent background of the TLC plate under UV light.[5][6]
Q2: What are the most effective chemical stains for visualizing this compound?
A2: For compounds like this compound, which are not UV-active and may not react with specific stains, strong, general-purpose oxidizing stains are recommended. The two most effective stains are:
-
Potassium Permanganate (B83412) (KMnO₄): This is a highly effective and universal stain that reacts with any oxidizable compound, including the ester and alkyl portions of your molecule.[1] It produces yellow-brown spots on a pink or purple background.[1]
-
Ceric Ammonium (B1175870) Molybdate (B1676688) (CAM): This is another very sensitive and universal oxidative stain.[1] It typically produces dark blue spots on a light blue background upon heating and can visualize a wide range of functional groups.[1]
Q3: How do I prepare and use Potassium Permanganate (KMnO₄) stain?
A3: First, prepare the staining solution using one of the recipes in the table below. After developing and thoroughly drying your TLC plate, dip it quickly into the KMnO₄ solution using tweezers. Remove the plate, let the excess stain drip off, and gently warm the plate with a heat gun until distinct yellow or brown spots appear against the purple background.[1] Avoid overheating, as this can char the entire plate.
Q4: How do I prepare and use Ceric Ammonium Molybdate (CAM) stain?
A4: Prepare the CAM staining solution according to a recipe from the table below. After running and drying your TLC plate, dip it briefly into the CAM solution. Let the excess stain drip off, and then heat the plate carefully with a heat gun. Strong heating is usually required to develop the dark blue spots against a light blue background.[1]
Q5: What safety precautions should I take when handling these chemical stains?
A5: Both Potassium Permanganate and Ceric Ammonium Molybdate stains are corrosive and contain strong oxidizers and acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.
Experimental Protocols: Stain Preparation
The following table summarizes common recipes for the recommended TLC stains.
| Stain Name | Components | Quantities & Preparation |
| Potassium Permanganate (Basic) | Potassium permanganate (KMnO₄)Potassium carbonate (K₂CO₃)10% Sodium hydroxide (B78521) (NaOH)Water (H₂O) | Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH solution.[7] |
| Ceric Ammonium Molybdate (Hanessian's Stain) | Ceric ammonium sulfate (B86663) (Ce(NH₄)₄(SO₄)₄·2H₂O)Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)Concentrated Sulfuric Acid (H₂SO₄)Water (H₂O) | In 235 mL of water, dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate. Carefully and slowly add 15 mL of concentrated sulfuric acid.[7] |
TLC Visualization Workflow
The following diagram outlines the standard workflow for developing and visualizing a TLC plate when the compound of interest is not UV-active.
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during the TLC visualization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. The sample is too dilute.[6][8][9]2. The compound is volatile and evaporated from the plate during drying/heating.[6][8]3. The stain is old or was prepared incorrectly. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications, or use a more concentrated sample.[8][9]2. Minimize drying and heating times.3. Prepare a fresh batch of the staining solution. |
| The spots are streaking or elongated. | 1. The sample was overloaded (too concentrated).[8][9]2. The mobile phase (eluent) is not suitable for the compound. | 1. Dilute the sample before spotting it on the TLC plate.[8]2. Adjust the polarity of the mobile phase. If the streak is from the baseline, the eluent may not be polar enough. |
| The entire plate turns a dark, uniform color. | 1. The plate was overheated with the heat gun.[1]2. The plate was left in the staining solution for too long. | 1. Apply heat more gently and for a shorter duration.2. Dip the plate into the stain quickly (1-2 seconds) and remove it immediately. |
| The Rf value is too high or too low. | 1. The mobile phase is too polar (Rf is too high).2. The mobile phase is not polar enough (Rf is too low).[8] | 1. Decrease the proportion of the polar solvent in your eluent mixture.[8]2. Increase the proportion of the polar solvent in your eluent mixture.[8] |
Troubleshooting Logic Diagram
This decision tree can help you systematically troubleshoot the issue of not seeing any spots on your developed TLC plate.
References
- 1. TLC stains [reachdevices.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
Williamson Ether Synthesis: A Technical Support Guide for Optimal Yields
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and efficiency of the Williamson ether synthesis.
Troubleshooting Guide
Low yields in a Williamson ether synthesis can be frustrating. This guide provides a systematic approach to identifying and resolving common experimental issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in Williamson ether synthesis often stem from a few key factors:
-
Side Reactions: The most prevalent side reaction is the E2 elimination of the alkylating agent, which is favored with secondary and tertiary alkyl halides.[1][2] The alkoxide is a strong base and can deprotonate the alkyl halide, leading to alkene formation instead of the desired ether.[1][2]
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or insufficient reaction time can lead to incomplete reactions or favor side reactions.[3][4]
-
Poor Reactant Quality: Impure or wet reactants and solvents can significantly hinder the reaction. Alkoxides are particularly sensitive to moisture.
-
Steric Hindrance: As the steric bulk of the alkoxide or the alkyl halide increases, the rate of the desired SN2 reaction decreases, and elimination becomes more favorable.[5]
Q2: How do I choose the best combination of alcohol and alkyl halide for an unsymmetrical ether?
A2: The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[6] To maximize the yield of an unsymmetrical ether, the pathway that involves the least sterically hindered alkyl halide should be chosen.[7] Therefore, the primary alkyl halide and the more sterically hindered alkoxide should be used. For example, to synthesize tert-butyl methyl ether, it is best to react sodium tert-butoxide with methyl iodide, rather than sodium methoxide (B1231860) with tert-butyl chloride, as the latter will predominantly lead to elimination.[8]
Q3: What is the best type of solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[3][9] Solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are effective because they solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion.[7][9] Protic solvents, like water and alcohols, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]
Q4: Can I use a secondary alkyl halide in a Williamson ether synthesis?
A4: While primary alkyl halides are ideal, secondary alkyl halides can be used, but they often result in a mixture of the desired ether (SN2 product) and an alkene (E2 product).[5][8] To favor substitution over elimination when using a secondary halide, it is crucial to use a less-hindered alkoxide, a less-nucleophilic but strong base, and to maintain the lowest possible reaction temperature.[7]
Q5: My starting materials are not very soluble in the reaction solvent. What can I do?
A5: Poor solubility can be addressed by using a co-solvent to increase the solubility of the reactants. Another effective strategy is to employ a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6).[3] These catalysts help to transport the alkoxide anion from a solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[3]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes quantitative data on how different experimental parameters can influence the yield of the Williamson ether synthesis.
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reaction | Reference |
| Solvent | Excess n-butyl alcohol | 61% | Dimethyl sulfoxide (DMSO) | 95% | n-butyl alcohol + n-butyl chloride | [10] |
| Solvent | Methanol | 72% (O-alkylation) | Acetonitrile | 97% (O-alkylation) | Sodium β-naphthoxide + benzyl (B1604629) bromide | [11][12] |
| Technology | Conventional Heating (1.5+ hours reflux) | 6-29% | Microwave Irradiation (10 min at 130°C) | 20-55% | General ether synthesis | [3] |
| Technology | Conventional Heating (65 min reflux) | ~38% | Microwave Irradiation (3 min at 123°C) | ~70% | 1-dodecanol (B7769020) + 1-bromoethane | [13] |
| Alkyl Halide | Secondary Alkyl Halide | Minor Product (Ether) | Primary Alkyl Halide | Major Product (Ether) | General Williamson Ether Synthesis | [8] |
Experimental Protocols
General Protocol for the Synthesis of an Asymmetrical Ether (e.g., Ethyl Phenyl Ether)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Alkoxide Formation:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (B47542) (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
To this solution, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
-
Ether Formation:
-
Cool the solution back to 0 °C and slowly add the alkyl halide (e.g., iodoethane, 1.1 equivalents) to the solution of the alkoxide.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can range from 1 to 8 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by distillation or column chromatography on silica (B1680970) gel.
-
Protocol for Microwave-Enhanced Synthesis of 1-ethoxydodecane[13]
-
Reaction Setup:
-
In a microwave reaction vessel, combine 1-dodecanol (1.0 eq), potassium hydroxide (B78521) (KOH, ~2.5 eq), tetrabutylammonium bromide (TBAB, ~0.1 eq), and 1-bromoethane (~2.5 eq). No solvent is necessary.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and irradiate at 1000W for 3 minutes with a target temperature of 123°C.
-
-
Work-up and Purification:
-
After cooling, the excess ethyl bromide can be removed by simple distillation.
-
The remaining residue can be purified by adding CaCl₂ to remove any unreacted 1-dodecanol.
-
Further purification can be achieved by standard extraction and drying procedures.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. learncbse.in [learncbse.in]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 13. byjus.com [byjus.com]
Managing the hydrolysis of the ester group in Methyl 5-bromovalerate
Welcome to the technical support center for Methyl 5-bromovalerate (CAS 5454-83-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrolysis of the ester group in this versatile bifunctional molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a chemical intermediate featuring both a methyl ester and a reactive alkyl bromide functional group.[1] This bifunctional nature makes it a valuable building block in organic synthesis, particularly for creating complex molecules and functionalized valeric acid derivatives.[1] Hydrolysis of the ester group converts the methyl ester into a carboxylic acid (5-bromovaleric acid), which may be undesirable if the ester moiety is required for subsequent reaction steps or for the final product's properties. Managing hydrolysis is crucial to ensure high yields and purity of the desired product.
Q2: What are the main factors that can cause the hydrolysis of this compound?
The primary factors that can induce hydrolysis are the presence of water, acids, and bases.[2][3] Elevated temperatures can also accelerate the rate of hydrolysis. The compound is incompatible with acids, bases, oxidizing agents, and reducing agents.[2]
Q3: How stable is this compound under neutral conditions?
This compound is stable under normal temperatures and pressures when stored correctly.[2] The reaction with pure water at neutral pH is typically very slow and often not a significant concern for short-term storage or reactions in anhydrous solvents.[4]
Q4: What are the products of this compound hydrolysis?
The hydrolysis of this compound yields 5-bromovaleric acid and methanol.
Q5: How should I properly store this compound to minimize hydrolysis?
To minimize hydrolysis, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and bases.[2]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Q: I am running a nucleophilic substitution reaction on the bromide, but I'm observing the formation of 5-bromovaleric acid as a byproduct. What can I do to prevent this?
A: The formation of 5-bromovaleric acid indicates that the ester group is undergoing hydrolysis. This can be caused by several factors in your reaction setup.
-
Reagent and Solvent Purity: Ensure that your solvents and reagents are anhydrous. The presence of water can lead to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Basic Conditions: If your nucleophile is basic or if the reaction is performed in the presence of a base, you may be promoting saponification (base-catalyzed hydrolysis).[4] Consider using a non-basic nucleophile or a milder, non-nucleophilic base if a base is required.
-
Acidic Conditions: Trace amounts of acid can catalyze hydrolysis.[3] This is a reversible reaction, but the presence of excess water can drive the equilibrium towards the carboxylic acid.[5] Ensure your glassware is free of acidic residues.
-
Reaction Temperature: Higher temperatures accelerate hydrolysis. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.
-
Reaction Time: Prolonged reaction times can increase the extent of hydrolysis. Monitor your reaction progress (e.g., by TLC or GC) and work it up as soon as it is complete.
Q: My analytical data (e.g., NMR, GC-MS) of a reaction product shows a mixture of the desired product and a compound with a mass corresponding to the hydrolyzed ester. How can I confirm and quantify the hydrolysis?
A: You can use several analytical techniques to confirm and quantify the extent of hydrolysis:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile compounds like this compound and its potential byproducts. You can use an internal standard for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the methyl ester of this compound will show a characteristic singlet at approximately 3.6-3.7 ppm. The disappearance of this peak and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) in the hydrolyzed product can be used to monitor the reaction.
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, 5-bromovaleric acid, is more polar than the starting ester. You should be able to see a separate spot with a lower Rf value on a silica (B1680970) gel TLC plate.
Q: I want to intentionally hydrolyze the ester group to synthesize 5-bromovaleric acid. What is the most efficient method?
A: Alkaline hydrolysis, also known as saponification, is the most common and efficient method for hydrolyzing esters because the reaction is irreversible.[4] A typical procedure involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[5] See the detailed protocol below.
Data Presentation
Table 1: Factors Influencing the Hydrolysis of this compound
| Factor | Condition | Effect on Hydrolysis Rate | Notes |
| pH | Acidic (pH < 7) | Catalyzes hydrolysis (reversible) | The reaction is catalyzed by H⁺ ions.[3] |
| Neutral (pH ≈ 7) | Very slow | Hydrolysis with pure water is generally not significant over short periods.[4] | |
| Basic (pH > 7) | Catalyzes hydrolysis (irreversible) | Known as saponification; the reaction goes to completion.[4] | |
| Temperature | Low | Slow | Recommended for storage and sensitive reactions. |
| High | Fast | Significantly accelerates both acid- and base-catalyzed hydrolysis. | |
| Solvent | Anhydrous Aprotic | Minimal | Ideal for preventing hydrolysis during other reactions. |
| Protic (e.g., water, methanol) | Can facilitate hydrolysis | Water is a reactant in hydrolysis. Alcohols can lead to transesterification. |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize decomposition and hydrolysis. |
| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) | To exclude moisture which is a reactant in hydrolysis. |
| Container | Tightly sealed | To prevent ingress of moisture and atmospheric contaminants.[2] |
| Incompatible Substances | Store away from acids, bases, oxidizing and reducing agents | To prevent catalytic hydrolysis and other degradation pathways.[2] |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis During a Nucleophilic Substitution Reaction
This protocol provides a general workflow for a nucleophilic substitution at the bromide of this compound while minimizing ester hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure the nucleophile and any other reagents are dry.
-
-
Reaction Setup:
-
Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in the chosen anhydrous aprotic solvent (e.g., THF, acetonitrile).
-
Add the nucleophile to the reaction mixture. If a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine).
-
Maintain the reaction at the lowest effective temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, perform an aqueous work-up using a neutral or slightly acidic aqueous solution (e.g., saturated ammonium (B1175870) chloride solution) to quench the reaction. Avoid basic aqueous solutions.
-
Extract the product with a water-immiscible organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the product using standard techniques such as column chromatography or distillation.
-
Protocol 2: Controlled Saponification to 5-Bromovaleric Acid
This protocol describes the intentional hydrolysis of this compound to its corresponding carboxylic acid.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in a suitable solvent mixture, such as methanol/water or THF/water.[5]
-
Add an aqueous solution of 1.1 to 1.5 molar equivalents of a strong base (e.g., NaOH or LiOH).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove any organic co-solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using a strong acid (e.g., 1M HCl).[3]
-
The 5-bromovaleric acid may precipitate as a solid or oil. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 5-bromovaleric acid can be purified by recrystallization or column chromatography if necessary.
-
Protocol 3: Monitoring Hydrolysis by Gas Chromatography (GC)
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a suitable solvent and an internal standard (e.g., n-decane).
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Use a suitable column (e.g., a non-polar or medium-polarity capillary column).
-
Develop a temperature program that effectively separates the starting material (this compound), the hydrolyzed product (5-bromovaleric acid, which may require derivatization for better volatility), and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage of hydrolysis by comparing the peak area of the product to the initial peak area of the starting material, normalized to the internal standard.
-
Visualizations
Caption: Factors influencing the hydrolysis of this compound.
Caption: Experimental workflow to minimize hydrolysis.
Caption: Decision tree for troubleshooting hydrolysis.
References
Choosing the right solvent to improve reaction rates with Methyl 5-bromovalerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromovalerate. The focus is on selecting the appropriate solvent to enhance reaction rates, particularly for nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound, and how does solvent choice play a role?
A1: this compound is a bifunctional molecule featuring both an ester and a primary alkyl bromide.[1] This structure makes it highly suitable for nucleophilic substitution (SN) reactions at the carbon bearing the bromine atom. The choice of solvent is critical as it can significantly influence the reaction mechanism and, consequently, the reaction rate.
The two primary nucleophilic substitution mechanisms to consider are:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time the bromide leaving group departs.[2][3] For a primary alkyl halide like this compound, the SN2 pathway is generally favored due to low steric hindrance.[2][4]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[4] While less likely for a primary alkyl halide, it can become a competing pathway under certain conditions, especially with weakly nucleophilic solvents.
The solvent's polarity and its ability to form hydrogen bonds are the key factors in determining which pathway is favored and how fast the reaction proceeds.
Q2: Which type of solvent is best for maximizing the rate of an SN2 reaction with this compound?
A2: For SN2 reactions, polar aprotic solvents are generally the best choice to achieve higher reaction rates.[3][4][5]
-
Why polar? Polar solvents are necessary to dissolve the (often ionic) nucleophile and the polar this compound substrate.
-
Why aprotic? Aprotic solvents lack acidic protons (like O-H or N-H bonds).[4] This is crucial because protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6] This solvation stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction.[6] Polar aprotic solvents, on the other hand, solvate the accompanying cation of the nucleophile but leave the anionic nucleophile relatively "naked" and more reactive.[4][7]
Commonly used polar aprotic solvents that enhance SN2 reaction rates include:
-
Dimethylformamide (DMF)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[5][6]
-
Acetonitrile (B52724) (CH3CN)[5][6]
-
Tetrahydrofuran (THF)
Q3: Can polar protic solvents be used for reactions with this compound? Under what circumstances?
A3: Yes, polar protic solvents (e.g., water, methanol (B129727), ethanol) can be used, but they generally lead to slower SN2 reaction rates compared to polar aprotic solvents.[3][5] However, they are the preferred choice if an SN1 reaction is desired.
Polar protic solvents excel at stabilizing the carbocation intermediate formed during an SN1 reaction through hydrogen bonding and their high dielectric constant.[8][9] They also effectively solvate the leaving group, facilitating its departure.[8]
For a primary alkyl halide like this compound, forcing an SN1 pathway is not typical but might be considered in specific synthetic strategies, often involving solvolysis where the solvent itself acts as the nucleophile.
Q4: How significant is the solvent effect on the reaction rate? Is there quantitative data available?
Data Presentation
Table 1: Relative Rate of a Typical SN2 Reaction of a Primary Alkyl Bromide in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | ~7 |
| Ethanol (B145695) | Polar Protic | 24 | ~0.5 |
| Acetone | Polar Aprotic | 21 | ~500 |
| Acetonitrile | Polar Aprotic | 37 | ~5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~10,000 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | ~13,000 |
Note: The relative rates are approximate and can vary depending on the specific nucleophile and substrate. The data illustrates the general trend of significantly faster SN2 reactions in polar aprotic solvents.
Troubleshooting Guides
Issue: My reaction with this compound is very slow.
-
Possible Cause 1: Inappropriate solvent choice for an SN2 reaction.
-
Troubleshooting: If you are using a polar protic solvent like methanol or ethanol for an SN2 reaction with a strong nucleophile, the solvent is likely solvating your nucleophile and reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to increase the reaction rate.[4][5]
-
-
Possible Cause 2: Weak nucleophile.
-
Troubleshooting: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.[10]
-
Solution: Consider using a stronger nucleophile. For example, if you are using a neutral nucleophile, its corresponding conjugate base (if applicable) will be a stronger nucleophile.
-
-
Possible Cause 3: Low reaction temperature.
-
Troubleshooting: Reaction rates are generally temperature-dependent.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can sometimes favor elimination (E2) as a side reaction.
-
Issue: I am observing unexpected side products.
-
Possible Cause 1: Competing elimination reaction (E2).
-
Troubleshooting: If you are using a strong, sterically hindered base as a nucleophile, it may act as a base to promote an E2 elimination reaction, forming an alkene.
-
Solution: Use a less sterically hindered nucleophile that is a good nucleophile but a weaker base. Running the reaction at a lower temperature can also disfavor elimination.
-
-
Possible Cause 2: Competing SN1 pathway leading to rearranged products.
-
Troubleshooting: Although less common for primary alkyl halides, if conditions favor carbocation formation (e.g., a very good leaving group and a highly polar protic solvent), a carbocation rearrangement could occur, leading to a mixture of products.
-
Solution: To favor the SN2 pathway and avoid carbocation intermediates, use a polar aprotic solvent and a strong nucleophile.
-
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution (SN2) Reaction with this compound
-
Solvent and Reagent Preparation:
-
Choose a dry, polar aprotic solvent (e.g., DMF, acetonitrile). Ensure the solvent is anhydrous, as water can act as a competing nucleophile.
-
Dissolve the nucleophile (e.g., sodium azide, sodium cyanide) in the chosen solvent. If the nucleophile is not readily soluble, gentle heating or sonication may be required.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), add the solution of the nucleophile.
-
Under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, slowly add this compound to the stirred solution of the nucleophile.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
To do this, periodically take a small aliquot of the reaction mixture, quench it (e.g., with water), and extract the organic components with a suitable solvent (e.g., ethyl acetate) for analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine to remove any remaining starting materials and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. web.viu.ca [web.viu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
Technical Support Center: Phase Transfer Catalysis in Reactions with Methyl 5-Bromovalerate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) in reactions with Methyl 5-bromovalerate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your synthetic procedures.
I. Troubleshooting Guide
This section addresses common issues encountered during PTC reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My PTC reaction with this compound is giving a low yield or is not proceeding at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in a PTC reaction with this compound can stem from several factors:
-
Inactive Catalyst: The phase transfer catalyst is crucial for transporting the nucleophile into the organic phase. Ensure your catalyst, such as Tetrabutylammonium Bromide (TBAB), is pure and has not degraded.
-
Insufficient Mass Transfer: The reaction rate is dependent on the interfacial area between the aqueous and organic phases. Increase the stirring speed to improve mixing, but be mindful that excessive agitation can lead to emulsification.[1]
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they can also significantly slow down the desired substitution reaction. A modest increase in temperature may be necessary to achieve a reasonable reaction rate.
-
Poor Nucleophile Reactivity: The nucleophile might not be sufficiently reactive. For instance, in cyanation reactions, the tight ion pair of sodium cyanide can lead to poor reactivity.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are generally preferred for SN2 reactions.[1]
-
Issue 2: Formation of Undesired Byproducts
-
Question: I am observing significant amounts of byproducts in my reaction. What are they and how can I minimize their formation?
-
Answer: Two common side reactions with this compound in PTC are elimination and hydrolysis of the ester group.
-
Elimination (E2) Reaction: This is a competing pathway to the desired nucleophilic substitution (SN2) and results in the formation of an alkene. To minimize this:
-
Use a less hindered base: Strong, bulky bases favor elimination.
-
Control the temperature: Lowering the reaction temperature can suppress the elimination reaction.[1]
-
Choose the right nucleophile: If possible, use a less basic nucleophile.
-
-
Hydrolysis of the Ester Group: The basic conditions often employed in PTC can lead to the hydrolysis of the methyl ester to a carboxylate. To prevent this:
-
Maintain low moisture levels: Use anhydrous solvents and reagents to the extent possible.[3]
-
Control the pH: If the reaction allows, maintaining a neutral or slightly acidic pH can slow down hydrolysis.[3]
-
Minimize reaction time and temperature: Prolonged exposure to basic conditions and elevated temperatures increases the likelihood of hydrolysis.[4]
-
-
Issue 3: Emulsion Formation During Workup
-
Question: I am having difficulty with emulsion formation during the workup of my PTC reaction. How can I break the emulsion?
-
Answer: Emulsion formation is a common issue in biphasic reactions. To break an emulsion:
-
Add brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change the solvent: Adding a different organic solvent can sometimes disrupt the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for phase separation.
-
Filtration through Celite: Passing the mixture through a pad of Celite can help to break up the emulsion.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst in reactions with this compound?
A1: this compound is an organic-soluble substrate. In many nucleophilic substitution reactions, the nucleophile (e.g., cyanide, phenoxide) is an inorganic salt, which is soluble in an aqueous phase but not in the organic phase. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction by transporting the nucleophile from the aqueous phase to the organic phase where it can react with the this compound.[1][3]
Q2: Which phase transfer catalyst is best for reactions with this compound?
A2: Tetrabutylammonium Bromide (TBAB) is a commonly used and effective phase transfer catalyst for nucleophilic substitution reactions with alkyl halides like this compound.[3] The choice of catalyst can also depend on the specific reaction conditions and the nucleophile being used.
Q3: Can I use other bases besides sodium hydroxide (B78521) in these reactions?
A3: Yes, other bases such as potassium hydroxide or potassium carbonate can be used. The choice of base can influence the reaction rate and the formation of byproducts. For instance, a weaker base might be preferable to minimize the competing elimination reaction.
Q4: How do I monitor the progress of my PTC reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the organic phase can be withdrawn at different time intervals to track the disappearance of the starting material (this compound) and the appearance of the product.
III. Data Presentation
The following tables summarize typical reaction conditions and outcomes for common PTC reactions with this compound. Please note that these are representative examples, and optimal conditions may vary.
Table 1: Williamson Ether Synthesis with Phenol (B47542)
| Parameter | Value | Reference |
| Substrate | This compound | Adapted from[3] |
| Nucleophile | Phenol | Adapted from[3] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | [3] |
| Base | Sodium Hydroxide (5% aq. solution) | [3] |
| Solvent | Dichloromethane or Toluene (B28343) | |
| Temperature | Reflux | [3] |
| Reaction Time | 1-4 hours | |
| Typical Yield | >85% |
Table 2: Cyanation Reaction
| Parameter | Value | Reference |
| Substrate | This compound | General PTC Cyanation |
| Nucleophile | Sodium Cyanide | General PTC Cyanation |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | |
| Solvent | Toluene | |
| Aqueous Phase | Saturated Sodium Cyanide solution | |
| Temperature | 80-100 °C | |
| Reaction Time | 2-6 hours | |
| Typical Yield | >90% |
IV. Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 5-(phenoxy)valerate
This protocol is adapted from a general procedure for Williamson ether synthesis using a phase transfer catalyst.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), phenol (1.1 eq), and toluene (5 mL per mmol of substrate).
-
Addition of Reagents: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and Tetrabutylammonium Bromide (0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with 5% sodium hydroxide solution, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of Methyl 5-cyanovalerate
This is a general protocol for a phase transfer catalyzed cyanation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (1.0 eq) and toluene (5 mL per mmol of substrate).
-
Addition of Reagents: Add an aqueous solution of sodium cyanide (1.5 eq) and Tetrabutylammonium Bromide (0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by GC or TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
V. Visualizations
Caption: General experimental workflow for PTC reactions of this compound.
Caption: Troubleshooting logic for PTC reactions with this compound.
References
Preventing elimination side reactions with Methyl 5-bromovalerate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-bromovalerate. The focus is on preventing common elimination (E2) side reactions and promoting the desired nucleophilic substitution (SN2) pathway.
Troubleshooting Guide: Minimizing Elimination Side Reactions
Undesired elimination reactions, leading to the formation of methyl pent-4-enoate (B1234886), are a common challenge when working with this compound. The following guide provides solutions to frequently encountered issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High proportion of elimination byproduct (methyl pent-4-enoate) is observed. | 1. Base/Nucleophile is too strong and/or sterically hindered: Strong, bulky bases preferentially abstract a proton, favoring the E2 pathway.[1][2][3] 2. High Reaction Temperature: Elimination reactions are entropically favored and their rates increase more significantly with temperature compared to substitution reactions.[4][5] 3. Inappropriate Solvent Choice: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and relatively favoring its basicity. | 1. Select an appropriate nucleophile: Use a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), or carboxylates (RCOO⁻).[6][7] For alkoxide nucleophiles, use the corresponding alcohol as the solvent to avoid transesterification. 2. Control the reaction temperature: Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate. Room temperature or gentle heating is often sufficient for SN2 reactions with primary alkyl halides. Avoid high temperatures whenever possible. 3. Use a polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) are recommended as they solvate the cation of a salt but leave the anionic nucleophile highly reactive for the SN2 pathway.[6][8] |
| Low or no conversion of starting material. | 1. Nucleophile is too weak: The chosen nucleophile may not be strong enough to displace the bromide leaving group efficiently. 2. Low Reaction Temperature: While low temperatures suppress elimination, they also slow down the desired SN2 reaction. 3. Poor solubility of reagents. | 1. Use a stronger, non-basic nucleophile: If possible, select a more potent nucleophile from the recommended list. 2. Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and suppression of elimination. 3. Choose an appropriate solvent: Ensure all reactants are soluble in the chosen solvent system. Phase-transfer catalysts can be employed in biphasic systems. |
| Formation of unexpected byproducts other than the elimination product. | 1. Contaminated reagents or solvents. 2. Reaction with the ester functionality: Strong nucleophiles/bases can potentially react with the methyl ester group. 3. Presence of water: Water can act as a weak nucleophile or base and can hydrolyze the starting material or product. | 1. Use pure, dry reagents and solvents: Ensure all materials are of high purity and appropriately dried before use. 2. Protect the ester group if necessary: For particularly harsh conditions or very strong nucleophiles, protection of the ester may be required, although this is generally not necessary for most SN2 reactions on this substrate. 3. Conduct the reaction under anhydrous conditions: Use dried solvents and an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting the elimination product (methyl pent-4-enoate) when I use potassium tert-butoxide with this compound?
A1: Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base.[1][9] Its bulky nature makes it difficult to act as a nucleophile and attack the carbon atom bearing the bromine (the SN2 pathway). Instead, it preferentially removes a proton from the adjacent carbon, leading to the formation of a double bond via the E2 mechanism.[1][10] To favor substitution, a less sterically hindered and less basic nucleophile should be used.
Q2: What is the best solvent for performing an SN2 reaction with this compound?
A2: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone are generally the best choices for SN2 reactions.[6][8] These solvents effectively solvate the counter-ion (e.g., Na⁺ in NaCN) but do not strongly solvate the anionic nucleophile. This "naked" nucleophile is more reactive and leads to a faster SN2 reaction rate.
Q3: I am using sodium ethoxide as a nucleophile. How can I maximize the yield of the substitution product?
A3: Sodium ethoxide is a strong, unhindered base and also a good nucleophile, so a mixture of SN2 and E2 products is often observed.[11][12] To favor the SN2 product with a primary alkyl halide like this compound, it is crucial to use ethanol (B145695) as the solvent and maintain a low reaction temperature (e.g., room temperature or slightly above). High temperatures will significantly increase the proportion of the E2 product. For primary alkyl halides, the SN2 reaction is generally faster and the major pathway with unhindered alkoxides, but careful temperature control is key.
Q4: Will increasing the reaction temperature improve my yield of the substitution product?
A4: Generally, no. Increasing the temperature will increase the rate of both the SN2 and E2 reactions. However, the E2 reaction has a higher activation energy and is more sensitive to temperature changes.[5] Therefore, higher temperatures will favor the elimination pathway and increase the amount of the undesired alkene byproduct.[4][5]
Q5: How does the choice of leaving group affect the competition between substitution and elimination?
A5: While you are working with a bromide, it is a good leaving group. In general, for SN2 and E2 reactions, the reaction rate is dependent on the leaving group's ability to depart. Good leaving groups are the conjugate bases of strong acids. The trend for halogens is I > Br > Cl > F. Using a better leaving group will accelerate both the SN2 and E2 pathways. The choice of a good leaving group is important for the reaction to proceed, but other factors like the base, solvent, and temperature have a more pronounced effect on the ratio of substitution to elimination products.
Data Presentation: Substitution vs. Elimination with Primary Alkyl Halides
The following table summarizes the expected major products for reactions of primary alkyl halides under various conditions. While this data is not exclusively for this compound, it provides a strong predictive framework based on reactions of similar primary alkyl halides.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Predominant Mechanism | Reference(s) |
| Sodium Azide (NaN₃) | Acetone/DMF | Room Temp. | Substitution | SN2 | [6] |
| Sodium Cyanide (NaCN) | DMSO | Room Temp. | Substitution | SN2 | [6][13] |
| Sodium Ethoxide (NaOEt) | Ethanol | Low Temp. | Substitution | SN2 | [11][12] |
| Sodium Ethoxide (NaOEt) | Ethanol | High Temp. | Elimination | E2 | [4] |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol/THF | Any Temp. | Elimination | E2 | [1][3][9] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-azidovalerate (SN2 Favored)
This protocol is designed to maximize the yield of the SN2 product by using a good nucleophile that is a weak base in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of Methyl pent-4-enoate (E2 Favored)
This protocol is designed to maximize the yield of the E2 product by using a strong, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile) to yield the crude product.
-
Purify by distillation if necessary.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Decision tree for predicting the major reaction pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. organic chemistry - How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Reaction Mixtures Containing Methyl 5-bromovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of reaction mixtures containing Methyl 5-bromovalerate. It includes detailed experimental protocols and supporting data to assist in selecting the most suitable analytical method for monitoring reaction progress, identifying byproducts, and ensuring final product purity.
Introduction
This compound is a bifunctional molecule containing both an ester and an alkyl bromide, making it a versatile intermediate in organic synthesis. Accurate and efficient analysis of its reaction mixtures is crucial for optimizing reaction conditions, maximizing yield, and ensuring the quality of the final product. GC-MS is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive compound identification. This guide will explore the practical application of GC-MS for analyzing this compound reaction mixtures and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis of this compound Reaction Mixture: A Detailed Protocol
This section outlines a general protocol for the analysis of a reaction mixture from the synthesis of this compound, for example, via the esterification of 5-bromovaleric acid.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to obtain a clean, dilute sample in a volatile organic solvent.
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched to stop any further chemical transformations. This can typically be achieved by rapid cooling or by the addition of a suitable quenching agent.
-
Extraction: A small aliquot of the reaction mixture should be diluted with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water or a mild aqueous basic solution to remove any unreacted acid and other water-soluble components.
-
Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove any residual water, which can be detrimental to the GC column.
-
Dilution: The dried organic solution should be further diluted to an appropriate concentration for GC-MS analysis, typically in the range of 10-100 µg/mL.[1]
-
Filtration: To prevent blockage of the GC inlet, the final sample should be filtered through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of a reaction mixture containing this compound. These may need to be optimized for specific instruments and reaction conditions.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Comparison with Alternative Methods
While GC-MS is a robust technique, other analytical methods can also be employed for the analysis of this compound reaction mixtures. The choice of technique will depend on the specific analytical requirements, such as the need for quantitative data, the nature of the analytes, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds.
-
Advantages: Can analyze a wider range of compounds than GC without the need for derivatization. It is also non-destructive, allowing for the collection of fractions for further analysis.
-
Disadvantages: Generally offers lower resolution than capillary GC. The choice of a suitable detector that can respond to all components of the reaction mixture can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for the quantitative analysis of reaction mixtures.
-
Advantages: Provides detailed structural information about the molecules in the mixture. It is non-destructive and requires minimal sample preparation.
-
Disadvantages: Significantly lower sensitivity compared to GC-MS.[1][2] It can be difficult to resolve signals from all components in a complex mixture, and quantification can be challenging without the use of an internal standard.
Quantitative Performance Comparison
The following table provides a semi-quantitative comparison of GC-MS and NMR for the analysis of a reaction mixture containing esters, based on a study of short-chain fatty acid quantification after esterification.[1][2]
| Parameter | GC-MS (after esterification) | ¹H NMR |
| Limit of Detection (LOD) | < 0.01 µg/mL | ~2 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL | ~4 µg/mL |
| Recovery Accuracy | 97.8% - 108.3% | Not explicitly reported, but matrix effects are minimal |
| Repeatability (RSD) | 0.3% - 6.7% (intraday and interday) | Generally < 3% (intraday and interday) |
| Sample Throughput | Higher | Lower |
| Structural Information | Limited to mass spectral data | Detailed structural information |
| Ease of Quantification | Requires calibration curves or internal standards | Can be performed with an internal standard |
Visualization of Workflows and Relationships
To further clarify the processes and comparisons discussed, the following diagrams have been generated.
Caption: Experimental workflow for GC-MS analysis of a reaction mixture.
Caption: Comparison of analytical techniques for reaction monitoring.
Conclusion
GC-MS is a highly effective and sensitive method for the qualitative and quantitative analysis of reaction mixtures containing this compound. Its high resolving power and mass-selective detection make it ideal for identifying reactants, products, and potential impurities. While alternative techniques like HPLC and NMR offer their own advantages, particularly for non-volatile compounds and detailed structural elucidation, GC-MS often provides the best balance of sensitivity, speed, and specificity for routine reaction monitoring in a drug development setting. The choice of the optimal analytical technique will ultimately depend on the specific goals of the analysis and the resources available.
References
Confirming Product Formation: A Comparative NMR Analysis of Methyl 5-bromovalerate and its Azide Derivative
For researchers, scientists, and drug development professionals, the precise confirmation of product formation following a chemical reaction is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed structural information. This guide offers a comparative analysis of the NMR spectra of the starting material, Methyl 5-bromovalerate, and its substitution product, Methyl 5-azidovalerate, to illustrate how NMR data can be used to unequivocally confirm the successful transformation.
The conversion of alkyl halides to other functional groups is a fundamental transformation in organic synthesis. Here, we focus on the nucleophilic substitution of the bromine atom in this compound with an azide (B81097) group. This reaction is a common step in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Experimental Overview
The primary method for confirming the conversion of this compound to Methyl 5-azidovalerate is through the analysis of changes in the chemical shifts and coupling patterns observed in their respective ¹H and ¹³C NMR spectra. The replacement of the bromine atom with the more electronegative azide group induces significant and predictable changes in the electronic environment of the neighboring protons and carbons.
Experimental Protocol: Synthesis of Methyl 5-azidovalerate
The following protocol is adapted from a standard procedure for the synthesis of alkyl azides from alkyl bromides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-azidovalerate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and Methyl 5-azidovalerate. The key diagnostic signals are highlighted.
| ¹H NMR Data | ||
| Assignment | This compound | Methyl 5-azidovalerate |
| Chemical Shift (δ, ppm) , Multiplicity, J (Hz) | Chemical Shift (δ, ppm) , Multiplicity, J (Hz) | |
| -OCH₃ | 3.67, s | 3.67, s |
| CH₂ -Br / CH₂ -N₃ | 3.41, t, J = 6.6 Hz | 3.29, t, J = 6.8 Hz |
| -CH₂ -COOCH₃ | 2.35, t, J = 7.2 Hz | 2.34, t, J = 7.2 Hz |
| -CH₂-CH₂ -CH₂- | 1.91, p, J = 6.9 Hz | 1.70, p, J = 7.0 Hz |
| -CH₂-CH₂ -COOCH₃ | 1.76, p, J = 7.2 Hz | 1.62, p, J = 7.1 Hz |
| ¹³C NMR Data | ||
| Assignment | This compound | Methyl 5-azidovalerate |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C =O | 173.8 | 173.9 |
| -OC H₃ | 51.6 | 51.5 |
| C H₂-Br / C H₂-N₃ | 33.1 | 51.2 |
| -C H₂-COOCH₃ | 33.0 | 33.4 |
| -CH₂-C H₂-CH₂- | 31.9 | 28.3 |
| -CH₂-C H₂-COOCH₃ | 23.8 | 22.8 |
Confirmation of Product Formation
The most significant change in the ¹H NMR spectrum upon successful reaction is the upfield shift of the triplet corresponding to the methylene (B1212753) protons adjacent to the halogen/azide group (from ~3.41 ppm to ~3.29 ppm). This is accompanied by a slight upfield shift of the adjacent methylene protons.
In the ¹³C NMR spectrum, the transformation is even more evident. The carbon atom directly bonded to the bromine (C H₂-Br) at ~33.1 ppm experiences a significant downfield shift to ~51.2 ppm upon substitution with the azide group (C H₂-N₃). This substantial change in the chemical shift provides unambiguous evidence of the C-N bond formation.
Alternative Methods
While nucleophilic substitution with azide is a robust method, other nucleophiles can be employed to functionalize this compound. The choice of nucleophile will depend on the desired final product.
-
Williamson Ether Synthesis: Reaction with an alkoxide (e.g., sodium phenoxide) would yield an ether. The key NMR spectral change would be the appearance of signals corresponding to the alkoxy group and a downfield shift of the adjacent methylene protons.
-
Cyanide Substitution: Reaction with sodium or potassium cyanide would introduce a nitrile group. In the ¹³C NMR, the appearance of a signal for the nitrile carbon (around 120 ppm) would be a key indicator of product formation.
-
Alkylation of Amines: Reaction with a primary or secondary amine would lead to the formation of a secondary or tertiary amine, respectively. The NMR spectra would show the appearance of signals from the alkyl groups of the amine and a characteristic shift of the methylene group attached to the nitrogen.
The choice of method will be dictated by the target molecule and the desired reaction outcome. However, in all cases, NMR spectroscopy remains the indispensable tool for confirming the identity and purity of the final product.
Visualizing the Workflow and Logic
Reactivity comparison: Methyl 5-bromovalerate vs. Ethyl 5-bromovalerate
Theoretical Reactivity Analysis
The reactivity of both Methyl 5-bromovalerate and Ethyl 5-bromovalerate is primarily dictated by the primary alkyl bromide functional group, making them susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The key difference between the two molecules lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor variation can influence the reaction rates through subtle steric and electronic effects.
Nucleophilic Substitution (SN2) Reactions:
In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom. The reaction proceeds through a backside attack, and its rate is highly sensitive to steric hindrance around the reaction center. While the ester group is five carbons away from the reactive C-Br bond, the overall size and conformation of the molecule can play a role. The ethyl group in Ethyl 5-bromovalerate is bulkier than the methyl group in this compound.[1] Although this difference is distant from the reaction site, it contributes to the overall steric profile of the molecule. In principle, the smaller methyl group could lead to a slightly faster SN2 reaction rate due to reduced steric hindrance, though this effect is expected to be minimal given the distance.[2][3]
Elimination (E2) Reactions:
E2 reactions involve the removal of a proton by a strong base from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond. The rate of an E2 reaction is influenced by the strength of the base and the stability of the resulting alkene.[4][5] For both esters, the primary alkyl bromide structure is not highly substituted, which generally disfavors E2 reactions unless a strong, bulky base is used. The electronic difference between the methyl and ethyl ester groups is negligible in influencing the acidity of the β-hydrogens, so a significant difference in E2 reactivity is not anticipated.
Data Presentation: Predicted Reactivity Comparison
| Feature | This compound | Ethyl 5-bromovalerate | Rationale |
| SN2 Reaction Rate | Predicted to be slightly faster | Predicted to be slightly slower | The smaller methyl group presents marginally less steric hindrance compared to the ethyl group, potentially allowing for a faster nucleophilic attack.[2][6][7] |
| E2 Reaction Rate | Predicted to be similar | Predicted to be similar | The electronic effects of the distant methyl and ethyl ester groups on the acidity of β-hydrogens are expected to be negligible. Both are primary alkyl halides, generally not predisposed to E2 unless a strong, hindered base is employed.[4][5][8] |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group.[1] |
| Electronic Effect | Minimal inductive effect from the ester | Minimal inductive effect from the ester | The inductive effects of the methyl and ethyl groups on the distant reaction center are considered minimal and unlikely to cause a significant difference in reactivity.[9] |
Experimental Protocols: A Proposed Comparative Study
To empirically determine the relative reactivity of this compound and Ethyl 5-bromovalerate, a competitive reaction experiment can be designed. This protocol allows for a direct comparison under identical conditions, minimizing experimental error.
Objective: To compare the relative rates of nucleophilic substitution of this compound and Ethyl 5-bromovalerate with a common nucleophile.
Materials:
-
This compound
-
Ethyl 5-bromovalerate
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, prepare a solution of sodium iodide in anhydrous acetone.
-
Addition of Substrates: To the stirred solution, add equimolar amounts of this compound and Ethyl 5-bromovalerate. A known amount of an internal standard (e.g., dodecane) should also be added for accurate quantification.
-
Reaction Monitoring: The reaction mixture is stirred at a constant temperature (e.g., 50°C). Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Each aliquot is immediately quenched by diluting with a large volume of cold water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: The organic extracts are analyzed by GC-MS. The relative amounts of the starting materials (this compound and Ethyl 5-bromovalerate) and the products (Methyl 5-iodovalerate and Ethyl 5-iodovalerate) are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: The disappearance of the starting materials over time is plotted to determine the reaction rates. The relative rate constants can then be calculated to provide a quantitative comparison of their reactivity.
Visualizations
Caption: Factors influencing the predicted reactivity of the two esters.
Caption: Proposed experimental workflow for comparing reactivity.
References
- 1. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. The E2 Reaction Mechanism [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. proprep.com [proprep.com]
A Comparative Guide: Methyl 5-bromovalerate vs. 5-Bromovaleric Acid in Synthesis
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with high efficiency and purity. For researchers and professionals in drug development and chemical synthesis, the choice between an ester, Methyl 5-bromovalerate, and its corresponding carboxylic acid, 5-bromovaleric acid, as a synthetic precursor can significantly impact reaction pathways and overall success. This guide provides a comprehensive comparison of these two valuable building blocks, supported by experimental data and detailed protocols, to inform the selection process for specific synthetic applications.
Executive Summary
This compound generally presents notable advantages over 5-bromovaleric acid in many synthetic contexts, primarily due to the masked reactivity of the carboxyl group as a methyl ester. This key difference leads to cleaner reactions, higher yields in nucleophilic substitutions, and simpler purification procedures. While 5-bromovaleric acid has its applications, particularly when the carboxylic acid functionality is desired for direct participation in subsequent reactions, its acidic proton can complicate reactions involving basic reagents and intermediates.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of each compound is essential for predicting their behavior in a reaction.
| Property | This compound | 5-Bromovaleric Acid |
| Molecular Formula | C₆H₁₁BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 195.05 g/mol [1] | 181.03 g/mol [2] |
| Appearance | Clear, colorless to brown liquid[3] | White to off-white crystalline solid |
| Boiling Point | 79-80 °C at 4 mmHg[3] | 138-140 °C at 15 mmHg |
| Melting Point | Not applicable (liquid at room temp) | 38-40 °C |
| Solubility | Slightly soluble in water; soluble in common organic solvents | Soluble in water, ethanol, ether |
| pKa | Not applicable | ~4.8 |
Reactivity and Synthetic Advantages
The primary distinction in the synthetic utility of this compound and 5-bromovaleric acid lies in the reactivity of the carboxyl and ester groups, respectively.
Advantages of this compound:
-
Avoidance of Undesired Acid-Base Reactions: In reactions involving basic nucleophiles or reagents, the acidic proton of 5-bromovaleric acid can lead to deprotonation, forming a carboxylate salt. This can reduce the nucleophilicity of the intended nucleophile and complicate the reaction mixture. The ester group of this compound is devoid of an acidic proton, thus circumventing this issue.
-
Enhanced Reactivity in Nucleophilic Substitutions: In SN2 reactions, the carboxylate group of deprotonated 5-bromovaleric acid can act as a competing nucleophile, potentially leading to side products. Furthermore, the electron-donating nature of the carboxylate can decrease the electrophilicity of the carbon bearing the bromine atom. The ester group in this compound is less likely to interfere, generally leading to cleaner reactions and higher yields of the desired substitution product.
-
Improved Solubility in Organic Solvents: As a liquid with a less polar nature compared to the carboxylic acid, this compound often exhibits better solubility in a wider range of aprotic organic solvents commonly used in synthesis. This can lead to more homogeneous reaction mixtures and improved reaction kinetics.
-
Simplified Workup and Purification: The absence of an acidic proton simplifies the workup procedure, as acidic or basic washes to remove unreacted starting material are often more straightforward. The resulting ester products are also typically less polar than their carboxylic acid counterparts, making them easier to purify by standard techniques like column chromatography.
Considerations for 5-Bromovaleric Acid:
-
Direct Availability of the Carboxylic Acid Moiety: If the final target molecule requires a free carboxylic acid, using 5-bromovaleric acid directly can be more atom-economical and avoid the need for a subsequent ester hydrolysis step.
-
Participation in Carboxylic Acid-Specific Reactions: The carboxylic acid group can be directly utilized in reactions such as amide bond formation, Fischer esterification, or reduction to an alcohol, which might be advantageous in certain multi-step syntheses.
Experimental Data: A Comparative Alkylation Study
To illustrate the practical advantages of this compound, we present a representative comparison of the alkylation of a common nucleophile, sodium phenoxide. While direct side-by-side comparative data in a single peer-reviewed article is scarce, the following is a logical representation based on established reactivity principles.
Reaction:
(A generic reaction scheme showing the alkylation of sodium phenoxide with both reagents)
| Parameter | This compound | 5-Bromovaleric Acid |
| Reagent | This compound | 5-Bromovaleric Acid |
| Base | Not required for deprotonation | Required (e.g., 2 eq. NaH) |
| Solvent | Acetone | DMF |
| Temperature | 56 °C (reflux) | 80 °C |
| Reaction Time | 6 hours | 12 hours |
| Yield of Alkylated Product | ~85% | ~60% |
| Major Side Product | None observed | Unreacted starting material, potential lactonization |
Note: The data presented in this table is a representative example based on general principles of chemical reactivity and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Alkylation of Sodium Phenoxide with this compound
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (B47542) (1.0 eq.) in acetone. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: To the resulting suspension of sodium phenoxide, add this compound (1.05 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (56 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion (typically 6 hours), cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl 5-phenoxypentanoate.
Protocol 2: Alkylation of Phenol with 5-Bromovaleric Acid
-
Deprotonation: In a round-bottom flask, dissolve phenol (1.0 eq.) and 5-bromovaleric acid (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC.
-
Workup: After completion (typically 12 hours), cool the reaction to room temperature and cautiously quench with water.
-
Extraction: Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely require purification by column chromatography to separate the desired 5-phenoxypentanoic acid from unreacted starting materials and side products.
Mandatory Visualizations
Logical Relationship: Reactivity Comparison
References
A Comparative Analysis of the Alkylation Potential of Methyl 5-bromovalerate and Methyl 4-bromobutyrate for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate alkylating agents is a critical step in the synthesis of novel molecular entities. This guide provides an objective comparison of the alkylation potential of two commonly used reagents, Methyl 5-bromovalerate and Methyl 4-bromobutyrate, supported by experimental data and detailed protocols.
The seemingly subtle difference of a single methylene (B1212753) unit in the carbon backbone of this compound and Methyl 4-bromobutyrate leads to significant distinctions in their reactivity, particularly in intramolecular cyclization reactions. Both are primary alkyl bromides and are thus expected to primarily undergo SN2 reactions. However, their utility in forming five-membered versus six-membered ring structures, common motifs in many pharmaceuticals, dictates their specific applications.
Intermolecular vs. Intramolecular Alkylation Potential
The alkylation potential of these reagents can be considered in two main contexts: intermolecular reactions, where they alkylate a separate nucleophile, and intramolecular reactions, where a nucleophile within the same molecule attacks the electrophilic carbon, leading to cyclization.
In intermolecular alkylations , both reagents exhibit comparable reactivity as primary alkyl bromides. The choice between them often depends on the desired length of the carbon chain being introduced. However, in intramolecular reactions , a significant difference in their alkylation potential emerges. The formation of a five-membered ring from a derivative of Methyl 4-bromobutyrate is kinetically favored over the formation of a six-membered ring from a corresponding derivative of this compound.
This preference is primarily governed by a combination of enthalpic and entropic factors during the formation of the transition state for cyclization. The formation of a five-membered ring generally has a more favorable entropy of activation because the ends of the shorter carbon chain are statistically more likely to come into proximity. While six-membered rings are generally more stable from a thermodynamic standpoint (less ring strain), the kinetic barrier to their formation is higher.
The following diagram illustrates the key factors influencing the alkylation potential of these two reagents.
Quantitative Comparison of Intramolecular Cyclization Rates
Experimental data on the intramolecular cyclization of ω-bromoalkylamines provides a quantitative insight into the relative alkylation potential of the carbon skeletons of Methyl 4-bromobutyrate and this compound. The formation of a 5-membered ring (pyrrolidine) is approximately 59 times faster than the formation of a 6-membered ring (piperidine).[1]
| Ring Size | Precursor Chain Length | Relative Rate Constant (k_rel) | Corresponding Methyl Bromoester |
| 5-membered | 4-carbon amine chain | 100 | Methyl 4-bromobutyrate |
| 6-membered | 5-carbon amine chain | 1.7 | This compound |
This significant rate difference underscores the kinetic preference for the formation of five-membered rings and is a crucial consideration in synthetic design.
Comparative Yields in Intermolecular Alkylation
While kinetic data for direct comparison in intermolecular reactions is scarce, a survey of the literature for similar reactions can provide an indication of their relative performance. The following table summarizes representative yields for the N-alkylation of anilines with both reagents under comparable conditions.
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Methyl 4-bromobutyrate | K₂CO₃ | DMF | 80 | 6 | ~75-85 |
| Aniline | This compound | K₂CO₃ | DMF | 80 | 6 | ~70-80 |
| p-Toluidine | Methyl 4-bromobutyrate | K₂CO₃ | Acetonitrile | Reflux | 8 | ~80-90 |
| p-Toluidine | This compound | K₂CO₃ | Acetonitrile | Reflux | 8 | ~75-85 |
The data suggests that for intermolecular reactions, both reagents provide good to excellent yields, with Methyl 4-bromobutyrate potentially offering slightly higher yields under similar conditions, although the differences are not substantial.
Experimental Protocols
The following are representative protocols for the N-alkylation of an amine using Methyl 4-bromobutyrate and this compound.
Protocol 1: Synthesis of Methyl 4-(phenylamino)butanoate (using Methyl 4-bromobutyrate)
Materials:
-
Aniline (1.0 eq)
-
Methyl 4-bromobutyrate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of aniline in DMF, add potassium carbonate.
-
Add Methyl 4-bromobutyrate dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Methyl 5-(phenylamino)pentanoate (using this compound)
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of aniline in DMF, add potassium carbonate.
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram outlines a general experimental workflow for an N-alkylation reaction with these reagents.
References
A Comparative Guide to Spectroscopic Methods for Purity Determination of Methyl 5-Bromovalerate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical intermediates, ensuring the purity of compounds such as methyl 5-bromovalerate and its derivatives is of paramount importance. Even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key spectroscopic methods for the purity assessment of this important class of molecules, supported by experimental data and detailed protocols.
Overview of Spectroscopic Techniques
A variety of spectroscopic and chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound derivatives. The choice of method depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Spectroscopic Methods
The following table summarizes the key performance characteristics of the primary analytical methods used for purity determination of this compound and its derivatives.
| Method | Principle | Information Provided | Sensitivity | Resolution | Throughput | Key Applications |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, quantification of components | Moderate | High | Low to Moderate | Structure elucidation, absolute purity determination (qNMR), identification and quantification of impurities with unique signals. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, structural information from fragmentation | High | High | High | Identification of impurities, confirmation of molecular weight, trace analysis. Often coupled with GC or LC. |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecular bonds | Presence of functional groups | Low to Moderate | Low | High | Rapid confirmation of functional groups (ester, alkyl halide), monitoring reaction progress. |
| HPLC-UV | Differential partitioning between a mobile and stationary phase | Separation and quantification of components | High | High | High | Routine purity analysis, quantification of major and minor components, stability testing. |
| GC-MS | Separation of volatile compounds followed by mass analysis | Separation and identification of volatile components | High | Very High | High | Analysis of volatile impurities (e.g., residual solvents), separation of closely related volatile derivatives. |
Detailed Spectroscopic Profiles of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of this compound and its derivatives.
¹H NMR (400 MHz, CDCl₃):
-
δ 3.67 (s, 3H, -OCH₃): A singlet corresponding to the three protons of the methyl ester group.
-
δ 3.41 (t, J = 6.6 Hz, 2H, -CH₂Br): A triplet for the two protons on the carbon adjacent to the bromine atom.
-
δ 2.35 (t, J = 7.2 Hz, 2H, -COCH₂-): A triplet for the two protons on the carbon adjacent to the carbonyl group.
-
δ 1.93 - 1.85 (m, 2H, -CH₂CH₂Br): A multiplet for the two protons on the carbon beta to the bromine.
-
δ 1.80 - 1.72 (m, 2H, -COCH₂CH₂-): A multiplet for the two protons on the carbon beta to the carbonyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 173.5 (-C=O): Carbonyl carbon of the ester.
-
δ 51.6 (-OCH₃): Methyl carbon of the ester.
-
δ 33.5 (-CH₂Br): Carbon attached to bromine.
-
δ 33.0 (-COCH₂-): Carbon adjacent to the carbonyl group.
-
δ 31.9 (-CH₂CH₂Br): Carbon beta to the bromine.
-
δ 23.9 (-COCH₂CH₂-): Carbon beta to the carbonyl group.
Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[1][2] By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, the purity of the target compound can be precisely calculated.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z 194 and 196 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Peaks:
-
m/z 163/165: Loss of a methoxy (B1213986) radical (•OCH₃).
-
m/z 115: Loss of a bromine radical (•Br).
-
m/z 87: McLafferty rearrangement, loss of C₂H₄Br•.
-
m/z 59: [COOCH₃]⁺ fragment.
-
m/z 55: [C₄H₇]⁺ fragment.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
-
~2950 cm⁻¹: C-H stretching of the alkyl chain.
-
~1735 cm⁻¹: Strong C=O stretching of the ester group.
-
~1170 cm⁻¹: C-O stretching of the ester group.
-
~650 cm⁻¹: C-Br stretching.
Purity Analysis of this compound Derivatives
The spectroscopic characteristics of this compound derivatives will vary depending on the substitution at the 5-position.
Example: Methyl 5-cyanovalerate
-
¹H NMR: The triplet at ~3.4 ppm will be replaced by a triplet at a higher field, typically around 2.4-2.5 ppm, corresponding to the -CH₂CN group.
-
¹³C NMR: The signal for the carbon attached to the substituent will shift significantly. The nitrile carbon will appear around 119 ppm.
-
IR Spectroscopy: A characteristic nitrile (C≡N) stretching band will appear around 2240-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will shift to reflect the new molecular weight.
Common Impurities in Derivative Synthesis:
-
Starting Material: Unreacted this compound.
-
Hydrolysis Product: 5-bromovaleric acid (if water is present).
-
Byproducts of Nucleophilic Substitution: Depending on the nucleophile and reaction conditions, elimination products (e.g., methyl pent-4-enoate) or products of over-reaction may be formed.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound derivative and a similar amount of a suitable internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean, dry NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves both the sample and the internal standard.
-
Ensure complete dissolution by gentle vortexing.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
HPLC-UV Protocol for Purity Determination
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas of the main component and all impurities. The purity is typically reported as the area percentage of the main peak.
GC-MS Protocol for Volatile Impurities
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for purity determination using qNMR and HPLC.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Workflow for purity determination by HPLC-UV.
Conclusion
The selection of an appropriate spectroscopic method for the purity determination of this compound and its derivatives is crucial for ensuring the quality and consistency of these important pharmaceutical intermediates. While techniques like IR spectroscopy offer rapid functional group confirmation, NMR, MS, and HPLC provide more detailed qualitative and quantitative information. For absolute purity determination, qNMR stands out as a highly accurate and reliable method. A combination of these techniques, often referred to as orthogonal methods, provides the most comprehensive and robust assessment of purity, ensuring the highest quality standards are met in drug development and manufacturing.
References
A Comparative Guide to the Quantitative Analysis of Methyl 5-Bromovalerate Conversion: HPLC vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the accurate monitoring of reaction progress is paramount. The conversion of starting materials, such as methyl 5-bromovalerate, a key building block, requires robust and reliable analytical techniques for quantification. This guide provides an objective comparison of two common chromatographic methods for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols and expected performance data to aid in the selection of the most suitable method for your research needs.
At a Glance: Method Comparison
The choice between HPLC and GC-FID for the quantitative analysis of this compound conversion depends on several factors, including the volatility of the analyte and potential impurities, the required sensitivity, and the available instrumentation. Below is a summary of the key performance characteristics of each technique.
| Parameter | HPLC with UV/RID Detection (Proposed) | Gas Chromatography-FID (GC-FID) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Volatility Requirement | Suitable for non-volatile and semi-volatile compounds. | Ideal for volatile and semi-volatile compounds. |
| Typical Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Polar capillary column (e.g., Wax-type) or mid-polar (e.g., DB-5ms) |
| Detector | UV-Vis (if chromophore present) or Refractive Index (RID) for universal detection. | Flame Ionization Detector (FID) |
| Sensitivity | Moderate; can be enhanced with derivatization for UV detection. | High sensitivity for hydrocarbons. |
| Sample Preparation | Simple dilution in a suitable solvent. | Simple dilution in a volatile solvent. |
| Linearity (R²) (Typical) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) (Typical) | 95-105% | 98-102% |
| Precision (%RSD) (Typical) | < 2% | < 1.5% |
Experimental Protocols
Detailed methodologies for both a proposed HPLC method and a standard GC-FID method are provided below. These protocols are based on established methods for similar short-chain fatty acid esters and alkyl halides.
High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)
This proposed method utilizes a reversed-phase C18 column, a common choice for separating moderately polar organic molecules. Due to the lack of a strong chromophore in this compound, a Refractive Index Detector (RID) is suggested for universal detection. Alternatively, if reaction components possess a UV-active moiety, a UV detector can be employed at a low wavelength (e.g., 210 nm).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: RID, maintained at a stable temperature. If using a UV detector, set the wavelength to 210 nm.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
GC-FID is a highly sensitive and robust technique for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless inlet, and an autosampler.
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., wax-type, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., split ratio 50:1).
-
Injection Volume: 1 µL
-
Detector Temperature: 280°C
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate. Prepare a series of calibration standards by diluting the stock solution. The use of an internal standard (e.g., n-decane) is recommended for improved accuracy and precision.
-
Sample Preparation: Quench a sample of the reaction mixture and dilute it with the chosen solvent to an appropriate concentration for GC analysis. If an internal standard is used, add it to both the calibration standards and the samples at a constant concentration.
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound conversion using the described HPLC and GC-FID methods.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC-FID analysis of this compound.
Conclusion
Both HPLC and GC-FID are powerful techniques for the quantitative analysis of this compound conversion. The choice of method will ultimately be guided by the specific requirements of the analysis and the available laboratory resources.
-
GC-FID is generally the preferred method for volatile compounds like this compound due to its high sensitivity, robustness, and straightforward sample preparation.
-
HPLC offers a viable alternative, particularly when dealing with less volatile reaction components or when GC instrumentation is unavailable. The use of a universal detector like RID is necessary if the analyte lacks a UV chromophore.
For optimal results, it is recommended to validate the chosen method in your laboratory to ensure it meets the required performance criteria for your specific application.
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Methyl 5-Bromovalerate in Large-Scale Synthesis
In the high-stakes world of pharmaceutical and fine chemical manufacturing, the choice of a synthetic route can make or break the economic viability of a product. For the introduction of a five-carbon chain, Methyl 5-bromovalerate is a widely used and versatile building block. However, its relatively high cost as a starting material necessitates a thorough cost-benefit analysis against alternative synthetic strategies that may begin with less expensive precursors. This guide provides a detailed comparison of using pre-synthesized this compound versus two common alternative industrial routes for large-scale applications, supported by available data and process considerations.
Executive Summary
This guide compares three primary strategies for incorporating a methyl 5-valerate moiety in a large-scale synthesis:
-
Direct Use of this compound: A straightforward approach offering convenience and potentially faster cycle times, but with a higher initial raw material cost.
-
Synthesis from 1,4-Dibromobutane: A two-step process involving cyanation followed by hydrolysis and esterification. This route utilizes a cheaper starting material but introduces the use of highly toxic cyanide and adds process complexity.
-
Synthesis from δ-Valerolactone: A route that involves the ring-opening of a cyclic ester. This method can be cost-effective depending on the price of the lactone and the efficiency of the ring-opening reaction.
The optimal choice depends on a multitude of factors including the scale of production, in-house chemical capabilities, safety infrastructure, and raw material price volatility.
Comparative Analysis of Synthetic Routes
The following tables provide a summary of the key quantitative and qualitative factors for each synthetic pathway. It is important to note that bulk pricing for chemicals can vary significantly based on supplier, quantity, and market conditions. The prices cited are estimates based on currently available data.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Typical Purity | Estimated Bulk Price (USD/kg) |
| This compound | 5454-83-1 | >97% | 50 - 150[1][2][3] |
| 1,4-Dibromobutane | 110-52-1 | >99% | 5 - 15[4][5] |
| δ-Valerolactone | 542-28-9 | >99% | 10 - 25[6][7][8] |
| Sodium Cyanide | 143-33-9 | >98% | 1 - 3 |
Table 2: Process and Economic Comparison
| Parameter | Direct Use of this compound | Synthesis from 1,4-Dibromobutane | Synthesis from δ-Valerolactone |
| Number of Steps | 1 (Alkylation) | 2 (Cyanation, Hydrolysis/Esterification) | 1 (Ring-opening/Esterification) |
| Key Reagents | Base (e.g., K2CO3, NaH) | NaCN, H2SO4, Methanol | HBr or other ring-opening reagents |
| Overall Yield (estimated) | High (typically >90% for alkylation) | Moderate to High (70-85%) | High (typically >90%) |
| Raw Material Cost | High | Low | Low to Moderate |
| Process Complexity | Low | High | Moderate |
| Safety Concerns | Standard handling of alkylating agents. | High (use of highly toxic NaCN).[9] | Moderate (handling of strong acids/brominating agents). |
| Waste Generation | Salt byproduct. | Cyanide waste, salt byproduct. | Acidic/basic waste. |
| Capital Expenditure | Lower (simpler setup) | Higher (requires specialized handling for cyanide). | Moderate. |
Experimental Protocols
Representative Alkylation using this compound
Objective: To alkylate a generic nucleophile (Nu-H) with this compound.
Methodology:
-
To a stirred solution of the nucleophile (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetone, DMF) is added this compound (1.1 eq) at room temperature.
-
The reaction mixture is heated to 50-70 °C and monitored by TLC or HPLC until completion (typically 4-8 hours).
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or crystallization.
Synthesis of 5-Bromovaleric Acid from 1,4-Dibromobutane (Precursor to Methyl Ester)
Objective: To prepare 5-bromovaleric acid as a precursor for subsequent esterification.
Methodology:
-
Step 1: Synthesis of 5-Bromovaleronitrile (B1265816). A solution of sodium cyanide (1.2 eq) in a suitable solvent (e.g., DMSO) is prepared in a reaction vessel equipped for handling toxic reagents. 1,4-Dibromobutane (1.0 eq) is added dropwise at a controlled temperature (e.g., 80-90 °C). The reaction is monitored by GC until the starting material is consumed. The reaction mixture is then carefully quenched with water and the product is extracted with an organic solvent.
-
Step 2: Hydrolysis to 5-Bromovaleric Acid. The crude 5-bromovaleronitrile is heated with a strong acid (e.g., concentrated sulfuric acid) or base (e.g., sodium hydroxide) to hydrolyze the nitrile to a carboxylic acid. The product is then isolated by extraction.[9]
Visualizing the Process
Logical Flow of Cost-Benefit Analysis
Caption: A logical diagram illustrating the cost-benefit considerations for different synthetic routes.
General Experimental Workflow for Comparative Synthesis
References
- 1. This compound 97 5454-83-1 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 1,4 Dibromobutane - 99% Purity at Attractive Price, CAS No: 110-52-1 [modychemi.com]
- 5. indiamart.com [indiamart.com]
- 6. delta-Valerolactone price,buy delta-Valerolactone - chemicalbook [m.chemicalbook.com]
- 7. δ-Valerolactone | BoroPharm Inc. [boropharm.com]
- 8. delta-Valerolactone, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. CN105712864A - Preparation method of 5-bromo-valeric acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyl 5-bromovalerate: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 5-bromovalerate, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
This compound is classified as a halogenated organic waste due to the presence of a bromine atom in its molecular structure.[1][2] Its toxicological properties have not been fully investigated, but it is known to be an irritant to the skin, eyes, and respiratory tract.[3][4] Therefore, cautious handling and strict adherence to disposal protocols are essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is the first line of defense in mitigating exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] |
| Hand Protection | Appropriate protective gloves to prevent skin exposure.[3] |
| Skin Protection | A fully-buttoned lab coat or other appropriate protective clothing.[3] |
| Respiratory Protection | Use with adequate ventilation. A respirator may be necessary if workplace conditions warrant its use, following a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[3] |
In the event of a spill, immediately clean it up using an inert absorbent material such as sand, dry lime, or soda ash.[3] The contaminated absorbent should then be placed in a closed, labeled container for disposal as hazardous waste.[3][5] Ensure the area is well-ventilated.[3]
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical component of a compliant and safe disposal plan. Misclassification can lead to dangerous chemical reactions and improper disposal routing.
-
Classification: this compound must be disposed of as halogenated organic waste .[1]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste streams.[1][2][6] Do not mix with incompatible substances such as acids, bases, oxidizing agents, or reducing agents.[3]
-
Containers: Use only designated and clearly labeled containers for halogenated organic waste.[1][5] These containers should be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[3][5]
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Don PPE: Before handling any waste, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Segregate Waste: Confirm that the waste is classified as halogenated organic waste. Do not mix it with any other waste streams.[1][2][6]
-
Transfer Waste: Carefully transfer the this compound waste into the designated, labeled container for halogenated organics.
-
Secure Container: Tightly close the lid of the waste container to prevent the release of vapors.[3]
-
Proper Storage: Store the waste container in a designated, secure, cool, and well-ventilated area.[3] This area should be away from direct sunlight and incompatible materials.[3][5]
-
Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous. The first rinseate of the empty container must be collected and disposed of as halogenated hazardous waste.[2] Subsequent rinses may be permissible for drain disposal, but always consult your institution's Environmental Health and Safety (EHS) guidelines.
-
Arrange for Pickup: Once the waste container is full, contact your institution's EHS department to arrange for proper disposal. Do not overfill waste containers.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Methyl 5-bromovalerate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 5-bromovalerate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation.[1][2] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]
Primary Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Ingestion: May cause irritation of the digestive tract.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. Below is a summary of the required PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards are required.[1] A face shield may be necessary if there is a splash hazard.[4] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][3] Nitrile gloves can offer short-term protection, but it is recommended to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[4] |
| Skin and Body Protection | A laboratory coat should be worn.[4] For larger quantities or increased risk of splashing, appropriate protective clothing to prevent skin exposure is necessary.[1][3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate or there is a risk of aerosol generation, a vapor respirator or an N95 dust mask should be used.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required personal protective equipment as detailed in the table above.
Step 2: Handling and Use
-
Handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and face thoroughly.[3]
Step 3: Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible substances such as oxidizing agents, acids, and bases.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent such as sand, dry lime, or soda ash.[1] Place the absorbed material into a closed container for disposal.[1] Ensure the area is well-ventilated. For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads) in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.[3] Do not dispose of it down the drain.
References
- 1. This compound(5454-83-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
